3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-1-(2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCAABJNTGSTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383475 | |
| Record name | 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64140-62-1 | |
| Record name | 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic protocol, purification methods, and a full spectroscopic and physical characterization of the title compound.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-chloro-1-(indolin-1-yl)propan-1-one |
| CAS Number | 64140-62-1 |
| Molecular Formula | C₁₁H₁₂ClNO |
| Molecular Weight | 209.67 g/mol [1] |
| Appearance | Brown solid[2] |
| Melting Point | 83 °C |
Synthesis
The synthesis of this compound is achieved through the acylation of indoline with 3-chloropropionyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine of the indoline ring attacks the electrophilic carbonyl carbon of the acyl chloride.
Reaction Scheme
Caption: Synthesis of the target compound.
Experimental Protocol
Materials:
-
2,3-dihydro-1H-indole (Indoline)
-
3-chloropropionyl chloride
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄, anhydrous)
Procedure:
-
To a solution of 2,3-dihydro-1H-indole (4.0 g, 0.034 mol) in 100 mL of anhydrous acetone, add 3-chloropropionyl chloride (4.7 g, 0.037 mol).[2]
-
Heat the reaction mixture at 70°C for 3 hours.[2]
-
After the reaction is complete, remove the solvent in vacuo.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound as a brown solid (7.0 g, quantitative yield).[2]
Purification:
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a higher purity solid. Column chromatography on silica gel may also be employed if further purification is required.
Characterization
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following are the expected and reported characterization data.
Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.22 (1H, d), 7.20 (2H, m), 7.02 (1H, t), 4.05 (2H, t), 3.92 (2H, t), 3.20 (2H, t), 2.90 (2H, t) ppm[2] |
| ¹³C NMR (Predicted) | δ 168 (C=O), 142 (Ar-C), 131 (Ar-C), 127 (Ar-CH), 125 (Ar-CH), 124 (Ar-CH), 117 (Ar-CH), 49 (N-CH₂), 41 (Cl-CH₂), 38 (CO-CH₂), 28 (Ar-CH₂) ppm |
| Mass Spec. (EI, Predicted) | m/z (%): 209/211 ([M]⁺, Cl isotope pattern), 174 ([M-Cl]⁺), 146 ([M-CH₂CH₂Cl]⁺), 118 ([Indoline]⁺) |
| FT-IR (Predicted) | ν (cm⁻¹): 3100-3000 (Ar C-H), 2950-2850 (Aliphatic C-H), 1660 (C=O, amide), 1600, 1480 (Ar C=C), 750 (C-Cl) |
Characterization Workflow
Caption: Analytical workflow for characterization.
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2,3-dihydro-1H-indole (Indoline): Harmful if swallowed. May cause skin and eye irritation.
-
3-chloropropionyl chloride: Corrosive. Causes severe skin burns and eye damage. Lachrymator. Reacts violently with water.
For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each reactant.
Conclusion
This technical guide outlines a reliable and high-yielding synthesis of this compound. The provided characterization data and protocols will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the efficient preparation and confirmation of this important chemical entity. The predicted spectroscopic data serves as a guideline for researchers to verify their experimental results.
References
An In-depth Technical Guide to the Physicochemical Properties of N-(3-chloropropanoyl)indoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-chloropropanoyl)indoline is a chemical compound belonging to the indoline class of heterocyclic organic molecules. Indoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and natural products. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential, yet currently undocumented, biological significance of N-(3-chloropropanoyl)indoline. The information is presented to support further research and development efforts in the fields of medicinal chemistry and drug discovery.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO | (Calculated) |
| Molecular Weight | 209.67 g/mol | (Calculated) |
| CAS Number | 64140-62-1 | Chemical Catalogs |
| Melting Point | 83 °C | Echemi |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| Appearance | Brown solid | ChemicalBook |
Synthesis Protocol
A detailed experimental protocol for the synthesis of N-(3-chloropropanoyl)indoline has been reported. The synthesis involves the acylation of indoline with 3-chloropropionyl chloride.
Reaction Scheme:
Caption: Synthesis of N-(3-chloropropanoyl)indoline.
Experimental Procedure:
To a solution of 2,3-dihydro-1H-indole (indoline) (4.0 g, 0.034 mol) in acetone (100 mL), 3-chloropropionyl chloride (4.7 g, 0.037 mol) was added. The reaction mixture was then heated to 70°C for 3 hours. Following the reaction, the solvent was removed under reduced pressure (in vacuo). The resulting residue was dissolved in dichloromethane (CH₂Cl₂) and subsequently washed with water and brine. The organic layer was dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the final product, N-(3-chloropropanoyl)indoline, as a brown solid (7.0 g, quantitative yield).[1]
Experimental Workflow:
Caption: Experimental workflow for the synthesis.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of N-(3-chloropropanoyl)indoline. However, the indoline scaffold is a well-established pharmacophore present in numerous biologically active molecules. Derivatives of indoline have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.
For instance, certain indoline carbamates have been shown to reduce lung injury and pro-inflammatory cytokines in mice by inhibiting the p38 MAPK, AP-1, and NF-κB signaling pathways.[2][3] These compounds were found to decrease the production of TNF-α and IL-6.[2] This suggests a potential, yet unproven, avenue of investigation for N-(3-chloropropanoyl)indoline.
Given the presence of a reactive 3-chloropropanoyl group, it is conceivable that this compound could act as an alkylating agent, potentially forming covalent bonds with biological nucleophiles such as cysteine residues in proteins. This mode of action is common for various pharmacologically active compounds.
Hypothetical Signaling Pathway Involvement (Based on related Indoline compounds):
Caption: Potential anti-inflammatory signaling pathway.
Conclusion and Future Directions
N-(3-chloropropanoyl)indoline is a readily synthesizable compound with a core indoline structure that is prevalent in many bioactive molecules. While its fundamental physicochemical properties are partially characterized, a significant gap exists in the understanding of its biological effects. Future research should focus on a comprehensive evaluation of its physicochemical properties, including solubility in various solvents and its pKa. Furthermore, screening for biological activity, particularly for anti-inflammatory and anticancer properties, is warranted. Elucidating its mechanism of action and identifying its molecular targets will be crucial steps in determining the therapeutic potential of this and related compounds. The detailed synthesis protocol provided herein offers a solid foundation for producing the necessary quantities of this compound for such future investigations.
References
An In-depth Technical Guide to the 1H and 13C NMR Data of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for the compound 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one. This document includes tabulated ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and visualizations of the molecular structure and analytical workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and analytical chemistry.
Spectroscopic Data
The following sections present the ¹H and ¹³C NMR data for this compound. The ¹H NMR data is based on experimental findings, while the ¹³C NMR data is predicted based on computational methods due to the limited availability of experimental spectra in public databases.
¹H NMR Data
The experimental ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 8.22 | d | 1H | Aromatic CH |
| 7.20 | m | 2H | Aromatic CH |
| 7.02 | t | 1H | Aromatic CH |
| 4.05 | t | 2H | -N-CH₂- (indoline ring) |
| 3.92 | t | 2H | -CO-CH₂- |
| 3.20 | t | 2H | -CH₂-Cl |
| 2.90 | t | 2H | -CH₂- (indoline ring) |
Table 1: Experimental ¹H NMR data for this compound.
Predicted ¹³C NMR Data
The following table presents the predicted ¹³C NMR chemical shifts for this compound. These values were obtained using a computational prediction tool and are provided as an estimation for the expected experimental values.
| Predicted Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O |
| 142.8 | Aromatic C (quaternary) |
| 131.5 | Aromatic C (quaternary) |
| 127.4 | Aromatic CH |
| 124.8 | Aromatic CH |
| 124.1 | Aromatic CH |
| 116.9 | Aromatic CH |
| 49.6 | -N-CH₂- (indoline ring) |
| 40.8 | -CO-CH₂- |
| 38.2 | -CH₂-Cl |
| 28.2 | -CH₂- (indoline ring) |
Table 2: Predicted ¹³C NMR data for this compound.
Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of organic compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Ensure that the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in the pipette.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, the residual solvent peak is often used for calibration.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The homogeneity of the magnetic field is then optimized through a process called shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
Mandatory Visualizations
The following diagrams, generated using the DOT language, provide a visual representation of the chemical structure and the general workflow for NMR analysis.
Mass Spectrometry Fragmentation Analysis of 3-chloro-1-(indolin-1-yl)propan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-chloro-1-(indolin-1-yl)propan-1-one. Due to the absence of published mass spectra for this specific compound, this guide synthesizes established fragmentation principles for its constituent chemical moieties—indoline, N-acylated heterocycles, and chloroalkanes—to propose a detailed fragmentation pathway. This document serves as a predictive tool for researchers working with this molecule or structurally similar compounds in areas such as drug metabolism, impurity profiling, and chemical synthesis.
Predicted Mass Spectrometry Data
The fragmentation of 3-chloro-1-(indolin-1-yl)propan-1-one under electron ionization is expected to be governed by the stability of the indoline ring and the lability of the acyl and chloroalkyl groups. The primary fragmentation events are predicted to involve alpha-cleavage adjacent to the carbonyl group, cleavage of the C-Cl bond, and fragmentation of the indoline ring system.
Table 1: Predicted Fragment Ions and Relative Abundance
| m/z (Predicted) | Proposed Fragment Structure | Ion Type | Predicted Relative Abundance |
| 209/211 | [C₁₁H₁₂ClNO]⁺ | Molecular Ion (M⁺) | Low |
| 174 | [C₁₁H₁₂NO]⁺ | [M-Cl]⁺ | Moderate |
| 146 | [C₉H₁₀N]⁺ | Acylium ion after loss of CH₂Cl | Major |
| 118 | [C₈H₈N]⁺ | Indolinyl cation | Base Peak |
| 117 | [C₈H₇N]⁺ | Indole radical cation | Major |
| 91 | [C₇H₇]⁺ | Tropylium ion | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation | Low |
Note: The presence of the chlorine-37 isotope will result in an M+2 peak for chlorine-containing fragments at approximately one-third the abundance of the M peak containing chlorine-35.
Proposed Fragmentation Pathway
The fragmentation of 3-chloro-1-(indolin-1-yl)propan-1-one is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the formation of stable carbocations and neutral losses.
A key fragmentation route involves the alpha-cleavage between the carbonyl carbon and the chloropropyl group, leading to a stable acylium ion. The indoline moiety itself can undergo fragmentation, often leading to the formation of a stable indolinyl cation, which is predicted to be the base peak. Further fragmentation of the indoline ring can occur, leading to characteristic aromatic fragments.
Caption: Proposed fragmentation pathway of 3-chloro-1-(indolin-1-yl)propan-1-one.
Experimental Protocols
The following are generalized experimental protocols for the analysis of small molecules like 3-chloro-1-(indolin-1-yl)propan-1-one using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for obtaining high-quality mass spectra. The goal is to isolate the analyte of interest from the sample matrix and prepare it in a suitable solvent at an appropriate concentration.
-
Solvent Selection : Dissolve the sample in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate. Ensure the solvent is compatible with the chosen ionization technique.
-
Concentration : Aim for a final concentration of approximately 10-100 µg/mL. Overly concentrated samples can lead to source contamination and poor data quality.
-
Filtration : If any particulate matter is present, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's flow path.
-
Internal Standard : For quantitative analysis, add a known amount of an internal standard to the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is suitable for thermally stable and volatile compounds.
-
Gas Chromatograph (GC) Conditions :
-
Inlet Temperature : 250 °C
-
Injection Mode : Splitless (for trace analysis) or Split (for higher concentrations)
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program :
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.
-
-
Mass Spectrometer (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Source Temperature : 230 °C
-
Quadrupole Temperature : 150 °C
-
Scan Range : m/z 40-400
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is ideal for less volatile or thermally labile compounds.
-
Liquid Chromatograph (LC) Conditions :
-
Column : A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used for small molecules.
-
Mobile Phase A : 0.1% formic acid in water
-
Mobile Phase B : 0.1% formic acid in acetonitrile
-
Gradient :
-
Start with 5% B, hold for 1 minute
-
Ramp to 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
Flow Rate : 0.3 mL/min
-
Column Temperature : 40 °C
-
Injection Volume : 5 µL
-
-
Mass Spectrometer (MS) Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), positive mode
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 120 °C
-
Desolvation Gas Temperature : 350 °C
-
Desolvation Gas Flow : 600 L/hr
-
Scan Range : m/z 50-500
-
Experimental Workflow
The overall process for analyzing a small molecule by mass spectrometry involves several key stages, from sample receipt to final data interpretation. The following diagram illustrates a typical workflow.
Caption: General experimental workflow for mass spectrometry analysis.
crystal structure of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
To: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Overview of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
This document provides a comprehensive overview of the available technical data for the compound this compound. While a definitive crystal structure has not been reported in the surveyed scientific literature, this guide furnishes detailed information on its synthesis, chemical properties, and procedural workflows.
Molecular and Chemical Properties
This compound is a synthetic organic compound with the molecular formula C₁₁H₁₂ClNO.[1] The table below summarizes its key chemical identifiers and properties.
| Property | Value | Reference |
| CAS Number | 64140-62-1 | [1][2] |
| Molecular Formula | C₁₁H₁₂ClNO | [1][2] |
| Molecular Weight | 209.67 g/mol | [1] |
Synthesis Protocol
A detailed experimental procedure for the synthesis of this compound has been documented.[1] The synthesis involves the reaction of 2,3-dihydro-1H-indole with 3-chloropropionyl chloride.[1]
Experimental Methodology:
-
Reaction Setup: A solution of 2,3-dihydro-1H-indole (4.0 g, 0.034 mol) is prepared in acetone (100 mL).[1]
-
Addition of Reagent: To this solution, 3-chloropropionyl chloride (4.7 g, 0.037 mol) is added.[1]
-
Reaction Conditions: The mixture is heated to 70°C and maintained at this temperature for 3 hours.[1]
-
Solvent Removal: Following the reaction, the solvent is removed under reduced pressure (in vacuo).[1]
-
Work-up: The resulting residue is dissolved in dichloromethane (CH₂Cl₂) and washed sequentially with water and brine.[1]
-
Drying and Concentration: The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the final product.[1]
-
Product: The title compound is obtained as a brown solid (7.0 g, quantitative yield).[1]
¹H NMR Data (400 MHz, CDCl₃): δ 8.22 (1H, d), 7.20 (2H, m), 7.02 (1H, t), 4.05 (2H, t), 3.92 (2H, t), 3.20 (2H, t), 2.90 (2H, t).[1]
Experimental Workflow Visualization
The following diagram illustrates the synthesis workflow for this compound.
Caption: Synthesis workflow for this compound.
Crystal Structure Analysis
A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any experimental data for the crystal structure of this compound. Consequently, quantitative data regarding its unit cell parameters, space group, and other crystallographic details are not available at this time.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the reviewed literature detailing the biological activity or associated signaling pathways for this compound. Further research would be required to elucidate any potential pharmacological effects or mechanisms of action.
Conclusion
While the synthesis of this compound is well-documented, its solid-state structure remains uncharacterized. The lack of crystallographic data presents an opportunity for future research to determine its three-dimensional arrangement, which could provide valuable insights for computational modeling and drug design efforts. Researchers interested in this compound are encouraged to perform crystallization screening and subsequent X-ray diffraction analysis to elucidate its crystal structure.
References
A Technical Guide to the Solubility of N-(3-chloropropanoyl)indoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of N-(3-chloropropanoyl)indoline in various organic solvents. While specific experimental solubility data for N-(3-chloropropanoyl)indoline is not extensively available in published literature, this document outlines the fundamental principles, predictive considerations, and standardized methodologies for conducting such studies. The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary tools to systematically investigate the solubility of this and similar compounds.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is a critical physicochemical parameter that influences a wide range of applications, from synthetic reaction engineering to pharmaceutical formulation. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular structure of N-(3-chloropropanoyl)indoline, featuring an indoline ring, a chloropropanoyl group, and an amide linkage, suggests a molecule with moderate polarity.
Structural Considerations for N-(3-chloropropanoyl)indoline:
-
Indoline Moiety: The bicyclic indoline structure contributes to the lipophilicity of the molecule, favoring solubility in non-polar or moderately polar solvents.
-
Amide Group: The amide linkage (-C(O)N-) is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature enhances solubility in polar a-protic solvents (e.g., DMSO, DMF) and protic solvents (e.g., alcohols).
-
Chloropropanoyl Chain: The presence of a chlorine atom increases the molecule's polarity and potential for dipole-dipole interactions.
Based on these structural features, it can be anticipated that N-(3-chloropropanoyl)indoline will exhibit good solubility in polar a-protic solvents and alcohols, moderate solubility in esters and ketones, and lower solubility in non-polar hydrocarbon solvents.
Experimental Determination of Solubility
A precise and reproducible experimental protocol is essential for generating reliable solubility data. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.
Detailed Experimental Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of N-(3-chloropropanoyl)indoline in a selection of organic solvents at various temperatures.
Materials:
-
N-(3-chloropropanoyl)indoline (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Calibrated thermometer
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
Procedure:
-
Preparation of Solvent: Place a sufficient volume of the selected organic solvent in the thermostatic shaker and allow it to equilibrate to the desired temperature.
-
Addition of Solute: Add an excess amount of N-(3-chloropropanoyl)indoline to a sealed vial containing a known volume of the temperature-equilibrated solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the vial in the thermostatic shaker and agitate at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is achieved. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any suspended solid particles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered sample under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid residue.
-
Chromatographic/Spectroscopic Method: Dilute a known volume of the filtered saturated solution with a suitable solvent and analyze the concentration of N-(3-chloropropanoyl)indoline using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
-
Data Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent, mg/mL, or mole fraction) based on the amount of solute and solvent in the analyzed sample.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Data Presentation
The systematic organization of solubility data is crucial for comparison and analysis. The following tables provide a standardized format for presenting the experimentally determined solubility of N-(3-chloropropanoyl)indoline.
Table 1: Solubility of N-(3-chloropropanoyl)indoline in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Molar Mass ( g/mol ) | Solubility (mole fraction, x₁) | Solubility ( g/100g solvent) | Solubility (mg/mL) |
| Methanol | 32.04 | |||
| Ethanol | 46.07 | |||
| n-Propanol | 60.10 | |||
| Isopropanol | 60.10 | |||
| Acetone | 58.08 | |||
| Acetonitrile | 41.05 | |||
| Ethyl Acetate | 88.11 | |||
| Dichloromethane | 84.93 | |||
| Toluene | 92.14 | |||
| n-Hexane | 86.18 |
Table 2: Temperature Dependence of N-(3-chloropropanoyl)indoline Solubility in Selected Solvents (Mole Fraction, x₁)
| Temperature (K) | Solvent A | Solvent B | Solvent C |
| 288.15 | |||
| 298.15 | |||
| 308.15 | |||
| 318.15 | |||
| 328.15 |
Visualizing the Experimental Workflow
A clear visualization of the experimental process aids in understanding the logical flow and critical steps involved in solubility determination. The following diagram, generated using Graphviz, illustrates the workflow of the isothermal shake-flask method.
Thermal Stability and Decomposition of 3-chloro-1-(indolin-1-yl)propan-1-one: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 3-chloro-1-(indolin-1-yl)propan-1-one. Due to the absence of specific experimental thermal analysis data for this compound in publicly available literature, this document establishes a predictive framework based on the known thermal behavior of its constituent functional groups: an N-acylindoline and a chloroalkane moiety. Detailed, adaptable experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to ascertain the precise thermal properties of this compound. This guide is intended for researchers, scientists, and drug development professionals who require an in-depth understanding of the thermal characteristics of 3-chloro-1-(indolin-1-yl)propan-1-one for handling, processing, and stability assessments.
Introduction
3-chloro-1-(indolin-1-yl)propan-1-one is a chemical compound of interest in synthetic chemistry and potentially in drug discovery. Its structure, featuring an indoline ring acylated with a chloropropionyl group, suggests a complex thermal decomposition profile. Understanding the thermal stability of this compound is critical for its synthesis, purification, storage, and application, particularly in pharmaceutical development where thermal events can impact drug substance purity and stability.
This guide summarizes the known physicochemical properties of 3-chloro-1-(indolin-1-yl)propan-1-one and provides a theoretical assessment of its thermal behavior. Furthermore, standardized methodologies for TGA and DSC analyses are presented to facilitate the empirical determination of its thermal decomposition profile.
Physicochemical Properties
A summary of the known properties of 3-chloro-1-(indolin-1-yl)propan-1-one is presented in Table 1. This data is essential for designing and interpreting thermal analysis experiments.
| Property | Value | Reference |
| CAS Number | 64140-62-1 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO | [1] |
| Molecular Weight | 209.67 g/mol | [1] |
| Appearance | Brown solid | [No specific citation found] |
| Melting Point | Not available |
Predicted Thermal Stability and Decomposition
While specific experimental data is unavailable, the thermal decomposition of 3-chloro-1-(indolin-1-yl)propan-1-one can be predicted by analyzing the behavior of its core structures: the N-acylindoline and the chloroalkane side chain.
Amide bonds, such as the one in the N-acylindoline structure, are generally thermally stable. Their pyrolysis can lead to the formation of nitriles and carboxylic acids through various proposed mechanisms, including the formation of an isoimide intermediate[2]. The pyrolysis of amides can also result in dehydration to form a nitrile and water[2]. In the context of 3-chloro-1-(indolin-1-yl)propan-1-one, the initial decomposition is likely to involve the cleavage of the amide bond or reactions involving the chloroalkyl chain.
Chloroalkanes typically undergo thermal decomposition via dehydrochlorination, leading to the formation of an alkene and hydrogen chloride[3]. This process can be autocatalytic, as the produced HCl can promote further degradation[3]. The presence of the chlorine atom in the propyl chain of 3-chloro-1-(indolin-1-yl)propan-1-one suggests that the elimination of HCl is a probable initial decomposition step.
Based on these considerations, a plausible thermal decomposition pathway for 3-chloro-1-(indolin-1-yl)propan-1-one is proposed in the following diagram:
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of 3-chloro-1-(indolin-1-yl)propan-1-one, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. The following sections provide detailed, adaptable protocols for these techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[4][5]. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material.
The general workflow for performing a TGA experiment is outlined below:
The following table outlines the recommended parameters for the TGA analysis of 3-chloro-1-(indolin-1-yl)propan-1-one.
| Parameter | Recommended Value | Rationale |
| Sample Mass | 5 - 10 mg | Ensures a detectable mass change while minimizing thermal gradients within the sample. |
| Crucible | Alumina or Platinum | Chemically inert and stable at high temperatures. |
| Atmosphere | Nitrogen (inert) and Air (oxidative) | To study decomposition in both non-reactive and oxidative environments. |
| Flow Rate | 20 - 50 mL/min | To ensure a consistent and controlled atmosphere. |
| Temperature Range | Ambient to 600 °C | To cover the potential decomposition range of the organic molecule. |
| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature[6][7]. This technique is used to determine thermal transitions such as melting, crystallization, and decomposition, providing information on the energetics of these processes.
The general workflow for a DSC experiment is depicted below:
The following table provides the recommended parameters for the DSC analysis of 3-chloro-1-(indolin-1-yl)propan-1-one.
| Parameter | Recommended Value | Rationale |
| Sample Mass | 2 - 5 mg | A small sample size minimizes thermal lag and improves peak resolution. |
| Pans | Aluminum, hermetically sealed | Prevents loss of volatile decomposition products. |
| Reference | Empty, hermetically sealed aluminum pan | To ensure accurate differential heat flow measurement. |
| Atmosphere | Nitrogen | Provides an inert environment to prevent oxidative decomposition. |
| Flow Rate | 20 - 50 mL/min | Maintains a consistent atmosphere. |
| Temperature Program | Heat from ambient to 400 °C at 10 °C/min | To observe melting and subsequent decomposition. |
Data Presentation and Interpretation
The data obtained from TGA and DSC experiments should be compiled into clear and concise tables for easy comparison and interpretation.
TGA Data Summary
| Sample | Onset Decomposition Temp. (T_onset) (°C) | Peak Decomposition Temp. (T_peak) (°C) | Mass Loss (%) | Residual Mass at 600 °C (%) |
| 3-chloro-1-(indolin-1-yl)propan-1-one (N₂) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 3-chloro-1-(indolin-1-yl)propan-1-one (Air) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
DSC Data Summary
| Sample | Melting Point (T_m) (°C) | Enthalpy of Fusion (ΔH_f) (J/g) | Decomposition Temp. (T_d) (°C) | Enthalpy of Decomposition (ΔH_d) (J/g) |
| 3-chloro-1-(indolin-1-yl)propan-1-one (N₂) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Conclusion
This technical guide provides a foundational understanding of the potential thermal behavior of 3-chloro-1-(indolin-1-yl)propan-1-one, based on the known properties of its constituent chemical moieties. While predictive, this information serves as a valuable starting point for experimental investigation. The detailed TGA and DSC protocols outlined herein offer a robust framework for researchers to empirically determine the thermal stability and decomposition characteristics of this compound. Such data is paramount for ensuring its safe handling, optimizing reaction and purification conditions, and assessing its long-term stability in various applications, including pharmaceutical development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. contractpharma.com [contractpharma.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
The Chloropropanoyl Group in N-Acylated Indolines: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-acylated indoline scaffold is a privileged structure in medicinal chemistry and drug development. Introduction of a chloropropanoyl group onto the indoline nitrogen imparts a versatile chemical handle, enabling a diverse array of subsequent chemical transformations. This technical guide provides an in-depth analysis of the reactivity of the chloropropanoyl group in N-acylated indolines, focusing on its role in nucleophilic substitution and cyclization reactions. Detailed experimental protocols for key transformations and quantitative data on reaction outcomes are presented to facilitate the practical application of this reactive intermediate in synthetic chemistry.
Introduction
Indoline and its derivatives are core components of numerous natural products and pharmacologically active compounds.[1] Acylation of the indoline nitrogen is a common strategy to modulate the biological activity and physicochemical properties of these molecules. The N-(3-chloropropanoyl)indoline entity, in particular, serves as a valuable intermediate due to the electrophilic nature of the acyl chloride and the presence of a reactive alkyl chloride. This dual reactivity allows for a range of synthetic manipulations, including intramolecular cyclizations to form fused heterocyclic systems and intermolecular reactions with various nucleophiles to introduce diverse functional groups. This guide will explore the synthesis and subsequent reactivity of N-(3-chloropropanoyl)indoline, providing a technical resource for its application in organic synthesis and drug discovery.
Synthesis of N-(3-Chloropropanoyl)indoline
The preparation of N-(3-chloropropanoyl)indoline is typically achieved through the acylation of indoline with 3-chloropropionyl chloride. This reaction is a standard nucleophilic acyl substitution where the lone pair of the indoline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.
General Reaction Scheme
References
Methodological & Application
Application Note: Detailed Synthesis Protocol for 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds and research chemicals. Its structure combines an indoline core with a reactive 3-chloropropanoyl side chain, making it a versatile building block for further chemical modifications. This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound via the acylation of indoline with 3-chloropropionyl chloride.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction where the secondary amine of the indoline ring attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.
Materials and Data
3.1. Reagents and Materials
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Indoline (2,3-dihydro-1H-indole) | 496-15-1 | C₈H₉N | 119.16 | Starting Material |
| 3-Chloropropionyl chloride | 625-36-5 | C₃H₄Cl₂O | 126.97 | Reagent |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Solvent |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
| Brine (Saturated NaCl solution) | N/A | NaCl, H₂O | N/A | Washing Agent |
| Water (H₂O) | 7732-18-5 | H₂O | 18.02 | Washing Agent |
3.2. Product Specifications
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 64140-62-1 | C₁₁H₁₂ClNO | 209.67 | Brown Solid |
Experimental Protocol
4.1. Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydro-1H-indole (4.0 g, 0.034 mol).
-
Add acetone (100 mL) to the flask to dissolve the indoline.
-
Stir the solution at room temperature.
4.2. Reagent Addition and Reaction
-
Slowly add 3-chloropropionyl chloride (4.7 g, 0.037 mol) to the stirred indoline solution. Caution: The reaction may be exothermic.
-
Once the addition is complete, heat the reaction mixture to 70°C using a heating mantle.[1]
-
Maintain the temperature and continue stirring for 3 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
4.3. Work-up and Purification
-
After 3 hours, remove the flask from the heat and allow it to cool to room temperature.
-
Remove the acetone solvent using a rotary evaporator.[1]
-
Dissolve the resulting residue in dichloromethane (CH₂Cl₂, ~100 mL).[1]
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[1]
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the final product.[1]
-
The protocol results in the title compound as a brown solid (7.0 g, quantitative yield).[1]
Characterization
The structure of the synthesized compound can be confirmed using spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 8.22 (1H, d), 7.20 (2H, m), 7.02 (1H, t), 4.05 (2H, t), 3.92 (2H, t), 3.20 (2H, t), 2.90 (2H, t).[1]
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Chloropropionyl chloride is corrosive and lachrymatory. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Visualized Workflow
The following diagrams illustrate the logical flow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 3-chloro-1-(indolin-1-yl)propan-1-one as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-chloro-1-(indolin-1-yl)propan-1-one (CAS No. 64140-62-1) as a versatile intermediate in organic synthesis. The primary focus is its role as a direct precursor to the fungicide Pyroquilon, showcasing a key synthetic application.
Introduction and Overview
3-chloro-1-(indolin-1-yl)propan-1-one is a bifunctional molecule featuring a reactive terminal chloride and an indoline amide core. This structure makes it an excellent electrophilic building block for constructing more complex heterocyclic systems. Its principal application is in the synthesis of Pyroquilon (CAS No. 57369-32-1), a systemic fungicide used extensively in agriculture to control rice blast disease (Pyricularia oryzae).[1][2] The synthesis involves two key steps: the initial formation of the intermediate followed by an intramolecular cyclization to yield the final tricyclic product.
Synthesis of the Intermediate
The intermediate, 3-chloro-1-(indolin-1-yl)propan-1-one, is synthesized via a straightforward acylation of indoline with 3-chloropropionyl chloride.
-
Reaction Setup: To a solution of 2,3-dihydro-1H-indole (indoline) in a suitable solvent such as acetone or dichloromethane (CH₂Cl₂), add 3-chloropropionyl chloride.
-
Reaction Conditions: The mixture is heated to reflux (approximately 70°C for acetone) for 3 hours to ensure the completion of the acylation reaction.
-
Work-up: After the reaction, the solvent is removed under reduced pressure (in vacuo).
-
Purification: The resulting residue is dissolved in dichloromethane (CH₂Cl₂) and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the final product. The reaction typically proceeds to completion, providing a quantitative yield.
Table 1: Reagents and Conditions for the Synthesis of 3-chloro-1-(indolin-1-yl)propan-1-one
| Reagent/Parameter | Molar Equivalent / Condition | Purpose |
|---|---|---|
| Indoline | 1.0 eq | Starting Material |
| 3-Chloropropionyl Chloride | ~1.1 eq | Acylating Agent |
| Acetone | Solvent | Reaction Medium |
| Temperature | 70°C | To drive the reaction |
| Reaction Time | 3 hours | Reaction completion |
| Yield | Quantitative | |
Table 2: ¹H NMR Characterization Data for 3-chloro-1-(indolin-1-yl)propan-1-one
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.22 ppm | d | 1H | Aromatic H |
| 7.20 ppm | m | 2H | Aromatic H |
| 7.02 ppm | t | 1H | Aromatic H |
| 4.05 ppm | t | 2H | N-CH₂ (indoline ring) |
| 3.92 ppm | t | 2H | Cl-CH₂ |
| 3.20 ppm | t | 2H | Ar-CH₂ (indoline ring) |
| 2.90 ppm | t | 2H | CO-CH₂ |
Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from ChemicalBook.
Application in the Synthesis of Pyroquilon
The primary synthetic utility of 3-chloro-1-(indolin-1-yl)propan-1-one is its conversion to the fungicide Pyroquilon. This transformation is achieved through an intramolecular Friedel-Crafts acylation, where the electrophilic acyl group attacks the electron-rich benzene ring of the indoline moiety, leading to the formation of a new six-membered ring and the elimination of HCl.
Note: This is a representative protocol based on standard chemical principles for intramolecular Friedel-Crafts reactions.
-
Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), add 3-chloro-1-(indolin-1-yl)propan-1-one to a suitable solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath (0-5°C) and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in portions.
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid.
-
Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure Pyroquilon.
Table 3: Proposed Reagents and Conditions for the Synthesis of Pyroquilon
| Reagent/Parameter | Molar Equivalent / Condition | Purpose |
|---|---|---|
| 3-chloro-1-(indolin-1-yl)propan-1-one | 1.0 eq | Starting Material |
| Aluminum Chloride (AlCl₃) | 1.1 - 2.0 eq | Lewis Acid Catalyst |
| Dichloromethane | Solvent | Reaction Medium |
| Temperature | 0°C to Room Temp. | To control reactivity |
| Product | Pyroquilon | |
Biological Context: Mechanism of Action of Pyroquilon
Pyroquilon functions as a potent fungicide by inhibiting the synthesis of melanin in the target fungus.[1][3] Melanin is crucial for the structural integrity of the appressoria (specialized infection cells) of fungi like Pyricularia oryzae, which are necessary to penetrate the host plant's tissues. Pyroquilon specifically targets and binds to the active site of trihydroxynaphthalene reductase, a key enzyme in the melanin biosynthetic pathway, effectively halting the infection process.[1][3]
References
Application Notes and Protocols for the Derivatization of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have shown a wide range of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][4] The title compound, 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one, represents a versatile starting material for the synthesis of novel indoline derivatives. The presence of a reactive chloropropyl group allows for facile derivatization through nucleophilic substitution, enabling the exploration of a diverse chemical space to identify new therapeutic agents.
These application notes provide a framework for the synthesis, characterization, and biological evaluation of novel derivatives of this compound. The protocols are based on established synthetic methodologies for N-alkylation and derivatization of related heterocyclic systems.[5][6][7]
Predicted Therapeutic Applications
Based on the known biological activities of indole and indoline derivatives, the synthesized compounds from this compound could be screened for a variety of therapeutic applications, including:
-
Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various cellular mechanisms, such as tubulin polymerization, cell cycle progression, and apoptosis induction.[1][2]
-
Neuroprotective Activity: Certain indole derivatives have shown potential in protecting neurons from damage, which is relevant for neurodegenerative diseases.[2]
-
Antimicrobial Activity: The indole nucleus is a common feature in compounds with antibacterial and antifungal properties.[8]
Experimental Protocols
Protocol 1: Synthesis of Starting Material: this compound
This protocol describes the synthesis of the starting material from indoline and 3-chloropropionyl chloride.[9]
Materials:
-
Indoline (2,3-dihydro-1H-indole)
-
3-Chloropropionyl chloride
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of indoline (1.0 eq.) in acetone, add 3-chloropropionyl chloride (1.1 eq.).
-
Heat the mixture at reflux (approximately 70°C) for 3 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it in vacuo to yield the title compound.
Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals include peaks corresponding to the aromatic and aliphatic protons of the indoline and chloropropyl moieties.[9]
Protocol 2: General Procedure for Derivatization via Nucleophilic Substitution
This protocol outlines a general method for the derivatization of this compound with various nucleophiles.
Materials:
-
This compound
-
Selected nucleophile (e.g., a primary or secondary amine, a thiol, an alcohol) (1.2 eq.)
-
A suitable base (e.g., potassium carbonate, triethylamine) (1.5 eq.)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the nucleophile (1.2 eq.) and the base (1.5 eq.) under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The following table summarizes hypothetical quantitative data for a representative set of derivatives synthesized from this compound.
| Derivative ID | Nucleophile | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| IND-001 | Morpholine | 6 | 85 | >98 |
| IND-002 | 4-Methylpiperazine | 8 | 78 | >97 |
| IND-003 | Thiophenol | 12 | 65 | >95 |
| IND-004 | Sodium methoxide | 4 | 92 | >99 |
Mandatory Visualizations
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioengineer.org [bioengineer.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-chloro-1-(indolin-1-yl)propan-1-one in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-chloro-1-(indolin-1-yl)propan-1-one is a synthetic intermediate with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-chloro-1-(indolin-1-yl)propan-1-one in human plasma. The method is designed to meet the rigorous standards of bioanalytical method validation as outlined by the FDA and ICH M10 guidelines.[1][2][3][4][5]
The described protocol employs a straightforward protein precipitation method for sample preparation, ensuring high throughput and good recovery.[6][7][8] Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[9][10]
Experimental Protocols
Materials and Reagents
-
3-chloro-1-(indolin-1-yl)propan-1-one (analytical standard, purity >98%)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended. If unavailable, a compound with similar physicochemical properties can be used (e.g., Verapamil).
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of human plasma (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions | Compound |
| 3-chloro-1-(indolin-1-yl)propan-1-one | |
| Internal Standard (e.g., Verapamil) |
Note: The specific MRM transitions and collision energies for 3-chloro-1-(indolin-1-yl)propan-1-one need to be determined by direct infusion of the analytical standard into the mass spectrometer.
Method Validation
The method should be validated according to the FDA and ICH M10 guidelines for bioanalytical method validation, including the following parameters:[1][2][3][4][5]
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Calibration Curve and Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. The linearity should be evaluated using a weighted (1/x²) linear regression model.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) on three separate occasions. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal values, and the precision (CV%) should not exceed 15% (20% for LLOQ).
-
Recovery and Matrix Effect: Evaluated to ensure that the extraction efficiency is consistent and that ion suppression or enhancement from the plasma matrix is minimal and reproducible.
-
Stability: The stability of the analyte in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.
Data Presentation
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | To be determined |
| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%, Precision (CV%): ≤ 20% | To be determined |
| Intra-day Accuracy | 85-115% (80-120% for LLOQ) | To be determined |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | To be determined |
| Inter-day Accuracy | 85-115% (80-120% for LLOQ) | To be determined |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | To be determined |
| Mean Extraction Recovery (%) | Consistent and reproducible | To be determined |
| Matrix Effect | CV% of IS-normalized matrix factor ≤ 15% | To be determined |
| Stability | ||
| Short-term (Bench-top) | % Bias within ±15% | To be determined |
| Long-term (Frozen) | % Bias within ±15% | To be determined |
| Freeze-Thaw Cycles | % Bias within ±15% | To be determined |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of 3-chloro-1-(indolin-1-yl)propan-1-one.
Caption: Logical relationships of bioanalytical method validation parameters.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. moh.gov.bw [moh.gov.bw]
- 5. fda.gov [fda.gov]
- 6. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. drugtargetreview.com [drugtargetreview.com]
Application Note: HPLC Purification of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
An Application Note and Protocol for the HPLC Purification of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is detailed below, designed for researchers, scientists, and professionals in drug development.
Introduction
This compound is a chemical intermediate potentially useful in the synthesis of pharmaceuticals and other bioactive molecules. Its synthesis, typically via the acylation of indoline with 3-chloropropionyl chloride, can result in impurities that necessitate a robust purification method to ensure high purity for subsequent applications.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such organic compounds. This application note describes a general protocol for the preparative HPLC purification of this compound. The method is based on reverse-phase chromatography, which is well-suited for separating moderately polar organic molecules.
Physicochemical Properties
Principle of Separation
Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later than more polar compounds. By using a gradient elution, where the proportion of the organic solvent is increased over time, compounds with a wide range of polarities can be effectively separated.
Experimental Protocols
1. Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Dimethyl sulfoxide (DMSO, for sample preparation)
2. Instrumentation and Columns
-
Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Reverse-phase preparative HPLC column (e.g., C18, 10 µm particle size, 250 x 21.2 mm).
-
Analytical HPLC system for fraction analysis (e.g., C18, 5 µm particle size, 250 x 4.6 mm).
3. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. Preparative HPLC Method
A typical reverse-phase HPLC method for a compound of this nature would be as follows.[3] This method serves as a starting point and may require optimization.
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Injection Volume | 1-5 mL (depending on concentration) |
| Detection | 254 nm |
| Column Temp. | Ambient |
| Gradient | 30-70% B over 20 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 22.0 | 30 | 70 |
| 22.1 | 70 | 30 |
| 25.0 | 70 | 30 |
5. Fraction Collection and Analysis
-
Collect fractions corresponding to the main peak of interest as detected by the UV detector.
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified compound.
6. Analytical HPLC Method for Purity Assessment
| Parameter | Value |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | 254 nm |
| Column Temp. | 30 °C |
| Gradient | 30-70% B over 15 minutes |
Data Presentation
Table 1: Summary of Expected HPLC Purification Data
| Parameter | Crude Sample | Purified Sample |
| Purity (by analytical HPLC) | ~85% | >98% |
| Retention Time (analytical) | 10.5 min (major peak) | 10.5 min |
| Recovery | N/A | ~80-90% |
| Appearance | Brown solid[1] | Off-white to pale yellow solid |
Note: The values presented in this table are hypothetical and representative of a typical purification outcome. Actual results may vary depending on the specific conditions of the synthesis and purification.
Visualizations
Diagram 1: HPLC Purification Workflow
Caption: Workflow for the HPLC purification of this compound.
Diagram 2: Logical Relationship of Method Development
Caption: Logical steps in developing an HPLC purification method for the target compound.
References
Biological Evaluation of 3-chloro-1-(indolin-1-yl)propan-1-one Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the biological evaluation of novel 3-chloro-1-(indolin-1-yl)propan-1-one analogs as potential therapeutic agents. The protocols outlined below detail standard methodologies for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, which are crucial steps in the preclinical development of anticancer compounds. Indole and indoline derivatives have shown promise as anticancer agents by targeting various cellular processes, including cell cycle progression, apoptosis, and key signaling pathways.[1][2][3]
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the biological evaluation of 3-chloro-1-(indolin-1-yl)propan-1-one analogs.
Table 1: In Vitro Cytotoxicity of 3-chloro-1-(indolin-1-yl)propan-1-one Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| Analog 1 | e.g., MCF-7 | Enter data here | Enter data here | Enter data here |
| Analog 2 | e.g., MCF-7 | Enter data here | Enter data here | Enter data here |
| Analog 1 | e.g., A549 | Enter data here | Enter data here | Enter data here |
| Analog 2 | e.g., A549 | Enter data here | Enter data here | Enter data here |
| Positive Control | e.g., Doxorubicin | Enter data here | Enter data here | Enter data here |
IC₅₀ values represent the concentration of a compound required to inhibit cell growth by 50%.
Table 2: Apoptosis Induction by 3-chloro-1-(indolin-1-yl)propan-1-one Analogs in [Specify Cell Line]
| Compound ID | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Analog 1 | e.g., IC₅₀ | Enter data here | Enter data here | Enter data here |
| Analog 2 | e.g., IC₅₀ | Enter data here | Enter data here | Enter data here |
| Vehicle Control | - | Enter data here | Enter data here | Enter data here |
| Positive Control | e.g., Staurosporine | Enter data here | Enter data here | Enter data here |
Table 3: Cell Cycle Analysis of [Specify Cell Line] Treated with 3-chloro-1-(indolin-1-yl)propan-1-one Analogs
| Compound ID | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Analog 1 | e.g., IC₅₀ | Enter data here | Enter data here | Enter data here |
| Analog 2 | e.g., IC₅₀ | Enter data here | Enter data here | Enter data here |
| Vehicle Control | - | Enter data here | Enter data here | Enter data here |
| Positive Control | e.g., Nocodazole | Enter data here | Enter data here | Enter data here |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-chloro-1-(indolin-1-yl)propan-1-one analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
3-chloro-1-(indolin-1-yl)propan-1-one analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[4][5]
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
3-chloro-1-(indolin-1-yl)propan-1-one analogs
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[5]
Visualizations
Caption: General experimental workflow for the biological evaluation of novel compounds.
Caption: Simplified intrinsic apoptosis signaling pathway.[6][7]
References
- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Computational Docking Studies of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
Introduction
3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a small molecule with potential for biological activity. Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This technique is instrumental in drug discovery and development for hit identification, lead optimization, and understanding mechanism of action. These notes provide a comprehensive protocol for performing a computational docking study of this compound against relevant protein targets.
Potential Protein Targets
Based on the activities of structurally related indolinone derivatives, several classes of proteins could be considered as potential targets for this compound. Indolin-2-one derivatives have shown activity as inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis.[1][2] Therefore, a docking study could reasonably investigate targets such as:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, a process crucial for tumor growth and metastasis.[1]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and differentiation.
-
Fibroblast Growth Factor Receptor (FGFR): Plays a role in embryonic development, tissue repair, and angiogenesis.
-
Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy due to its role in cell proliferation and survival.[2]
-
3C-like protease (3CLpro) of SARS-CoV-2: A critical enzyme for viral replication, making it a prime target for antiviral drug development.[3][4]
Experimental Protocols
This section details the step-by-step methodology for a computational docking study.
A variety of software packages are available for molecular docking. Commonly used tools include:
-
Ligand Preparation: ChemDraw, MarvinSketch, Avogadro, Open Babel.
-
Protein Preparation: UCSF Chimera, PyMOL, Schrödinger's Protein Preparation Wizard.
-
Molecular Docking: AutoDock Vina, Schrödinger's Glide, MOE (Molecular Operating Environment).[3][4][5]
-
Visualization and Analysis: PyMOL, UCSF Chimera, LigPlot+.
-
2D Structure Drawing: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Structure Generation: Convert the 2D structure to a 3D structure. This can be done using programs like Avogadro or the 3D generation features within docking software suites.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This is a crucial step to ensure the ligand geometry is realistic. Common force fields used for this purpose include MMFF94 or UFF.
-
Charge Assignment: Assign partial charges to the ligand atoms. Gasteiger charges are commonly used for AutoDock-based studies.
-
Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
-
File Format Conversion: Save the prepared ligand in the appropriate file format required by the docking software (e.g., PDBQT for AutoDock Vina).
-
Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from a public database such as the Protein Data Bank (PDB).
-
Initial Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is important to create a clean binding site.
-
Addition of Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures. This should be done at a specified pH (e.g., physiological pH 7.4) to ensure correct ionization states of amino acid residues.
-
Charge and Atom Type Assignment: Assign partial charges and atom types to all atoms in the protein. Kollman charges are frequently used for proteins in AutoDock studies.[3]
-
Handling Missing Residues and Loops: If the crystal structure has missing residues or loops, these may need to be modeled using homology modeling or loop refinement software.
-
File Format Conversion: Save the prepared protein in the required format for the docking software (e.g., PDBQT for AutoDock Vina).
-
Grid Box Definition: Define the search space for the docking simulation. This is typically a 3D grid box centered on the active site of the protein. The size of the grid box should be large enough to accommodate the ligand in various orientations. The active site can be identified from the position of a co-crystallized ligand or from literature.
-
Docking Algorithm Selection: Choose the appropriate docking algorithm. The Lamarckian Genetic Algorithm is a widely used and effective algorithm for exploring the conformational space of the ligand within the binding site.[3]
-
Setting Docking Parameters: Configure the docking parameters, such as the number of docking runs, the population size, and the maximum number of energy evaluations. A higher number of runs increases the likelihood of finding the optimal binding pose.
-
Execution of Docking: Run the docking simulation. The software will generate a set of possible binding poses for the ligand, each with a corresponding binding energy score.
-
Binding Energy Evaluation: The primary quantitative output of a docking study is the binding energy (or docking score), typically expressed in kcal/mol. A more negative binding energy indicates a more favorable and stable protein-ligand interaction.
-
Pose Clustering and Selection: The docking results are often clustered based on the root-mean-square deviation (RMSD) of the ligand poses. The pose from the most populated cluster with the lowest binding energy is typically considered the most representative and likely binding mode.
-
Interaction Analysis: Visualize the best-ranked docking pose to analyze the specific molecular interactions between the ligand and the protein. Key interactions to look for include:
-
Hydrogen bonds: These are strong, directional interactions that are critical for binding affinity and specificity.
-
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.
-
Van der Waals interactions: Weak, non-specific interactions that contribute to the overall binding.
-
Pi-stacking interactions: Interactions between aromatic rings.
-
-
Comparison with Controls: If a known inhibitor of the target protein is available, it should be docked as a positive control to validate the docking protocol. The predicted binding mode of the control should be similar to its experimentally determined binding mode.
Data Presentation
Quantitative data from docking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Docking Results for this compound with Potential Protein Targets
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| VEGFR2 | 2OH4 | -8.5 | 2 | Cys919, Asp1046 |
| PDGFRβ | 5K5X | -7.9 | 1 | Leu849 |
| FGFR1 | 4V04 | -7.2 | 3 | Ala564, Asp641, Glu562 |
| EGFR | 2J6M | -6.8 | 1 | Met793 |
| SARS-CoV-2 3CLpro | 6LU7 | -9.1 | 4 | His41, Cys145, Glu166, Gln189 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Example of Detailed Interaction Analysis for the Top-Ranked Target
| Target Protein | Ligand Atom | Protein Residue | Interaction Type | Distance (Å) |
| SARS-CoV-2 3CLpro | O (carbonyl) | His41 | Hydrogen Bond | 2.9 |
| Cl | Cys145 | Halogen Bond | 3.1 | |
| Indole Ring | Met165 | Pi-Alkyl | 4.5 | |
| N (indole) | Glu166 | Hydrogen Bond | 3.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualization
Diagrams are essential for visualizing complex workflows and relationships.
Caption: Workflow for a typical computational docking study.
Caption: Hypothesized mechanism of RTK inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico molecular docking and molecular dynamic simulation of potential inhibitors of 3C-like main proteinase (3CLpro) from severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) using selected african medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational investigation of drug bank compounds against 3C-like protease (3CLpro) of SARS-CoV-2 using deep learning and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: In Vitro Anti-Inflammatory Screening of 3-chloro-1-(indolin-1-yl)propan-1-one (CIP-1)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note provides a generalized framework for screening the anti-inflammatory potential of a novel compound, designated here as CIP-1 (3-chloro-1-(indolin-1-yl)propan-1-one). The experimental data presented is hypothetical and for illustrative purposes only. Actual results must be determined through laboratory experimentation.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to numerous diseases. The discovery of novel anti-inflammatory agents is a key objective in drug development. A common strategy involves screening compounds for their ability to modulate key inflammatory pathways in vitro. This document outlines a series of robust and widely used assays to evaluate the anti-inflammatory properties of a novel test compound, CIP-1. The protocols focus on a lipopolysaccharide (LPS)-induced inflammation model in the murine macrophage cell line RAW 264.7.[1][2] Key inflammatory markers, including nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines (TNF-α, IL-6), are assessed.
Experimental Workflow
The screening process follows a logical progression from assessing cytotoxicity to evaluating specific anti-inflammatory mechanisms. This ensures that any observed anti-inflammatory effects are not a result of cell death.
Caption: A flowchart of the screening process for CIP-1.
Key Materials and Reagents
-
Cell Line: RAW 264.7 (murine macrophage)
-
Reagents: 3-chloro-1-(indolin-1-yl)propan-1-one (CIP-1), Lipopolysaccharide (LPS) from E. coli, Dexamethasone (Positive Control), DMSO (Vehicle), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Griess Reagent.[3][4]
-
Kits: Commercially available COX-2 Inhibitor Screening Kit, Mouse TNF-α ELISA Kit, and Mouse IL-6 ELISA Kit.[5][6][7]
-
Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay determines the concentration range at which CIP-1 is not toxic to the cells, which is crucial for interpreting the anti-inflammatory data.[4][8]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.[4][9]
-
Compound Treatment: Prepare serial dilutions of CIP-1 (e.g., 1, 5, 10, 25, 50, 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[10]
-
Measurement: Read the absorbance at 540 nm using a microplate reader.[4] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent, as an indicator of iNOS activity.[3][4]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in 4.1.1.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of CIP-1 for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[4][11] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + Dexamethasone + LPS).
-
Griess Reaction: Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[3][4]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.[4][9]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Protocol 3: COX-2 Inhibition Assay
This assay measures the ability of CIP-1 to directly inhibit the activity of the COX-2 enzyme, a key mediator of prostaglandin synthesis in inflammation.[5][12]
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions for a commercial fluorometric COX-2 inhibitor screening kit.[5]
-
Assay Setup: In a 96-well white opaque plate, add the following to respective wells:
-
Enzyme Control: COX-2 enzyme, assay buffer.
-
Inhibitor Control: COX-2 enzyme, a known COX-2 inhibitor (e.g., Celecoxib).[5]
-
Test Sample: COX-2 enzyme, diluted CIP-1.
-
-
Reaction Mix: Prepare and add the reaction mix (containing COX Probe and Cofactor) to all wells.[5]
-
Initiation and Measurement: Initiate the reaction by adding the substrate (Arachidonic Acid). Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[5][13]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). The percent inhibition is calculated relative to the enzyme control.
Protocol 4: Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6)
This protocol uses the enzyme-linked immunosorbent assay (ELISA) to measure the concentration of specific pro-inflammatory cytokines secreted by the cells into the culture medium.[14][15]
-
Sample Collection: Use the same cell culture supernatants collected in step 4.2.3.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercial kits, following the manufacturer’s protocol.[6][11][16]
-
General Steps:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add standards and culture supernatants to the wells and incubate.
-
Wash the plate and add the biotin-conjugated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve generated for each assay.[14]
Data Presentation and Analysis
Quantitative data should be summarized to facilitate comparison and determine the potency of the test compound. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's inhibitory potency.
Table 1: Cytotoxicity of CIP-1 on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) ± SD |
| 0 (Vehicle) | 100.0 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 4.8 |
| 10 | 95.5 ± 3.9 |
| 25 | 92.1 ± 5.3 |
| 50 | 65.4 ± 6.2 |
| 100 | 20.1 ± 4.1 |
Based on this hypothetical data, concentrations ≤ 25 µM would be selected for subsequent anti-inflammatory assays.
Table 2: Inhibitory Effects of CIP-1 on Inflammatory Markers
| Assay | IC₅₀ (µM) of CIP-1 | IC₅₀ (µM) of Dexamethasone/Celecoxib |
| NO Production | 8.5 ± 0.7 | 2.1 ± 0.3 |
| TNF-α Release | 12.3 ± 1.1 | 3.5 ± 0.4 |
| IL-6 Release | 15.8 ± 1.4 | 4.2 ± 0.5 |
| COX-2 Enzyme Activity | 5.2 ± 0.6 | 0.45 ± 0.05 |
*Celecoxib is the control for the direct COX-2 enzyme assay.[5]
Inflammatory Signaling Pathway Context
The production of the inflammatory mediators measured in these assays is largely controlled by the NF-κB signaling pathway. LPS, the inflammatory stimulus used, activates this pathway, leading to the transcription of genes for iNOS (producing NO), COX-2, TNF-α, and IL-6.[1][17] A compound that reduces the levels of these mediators may be acting on one or more points within this pathway.
Caption: The LPS-activated NF-κB pathway leading to inflammation.
References
- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. fn-test.com [fn-test.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of Analytical Standards for 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and analytical characterization of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one, a key intermediate in pharmaceutical synthesis. The application note outlines a robust synthetic method and comprehensive analytical procedures for identity, purity, and stability assessment. The methodologies include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. This document is intended to serve as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The purity and quality of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details the development of analytical standards for this compound, providing a framework for its synthesis and comprehensive quality control.
Synthesis Protocol
A reliable method for the synthesis of this compound involves the acylation of indoline with 3-chloropropionyl chloride.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Indoline
-
3-Chloropropionyl chloride
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,3-dihydro-1H-indole (1.0 eq) in acetone, add 3-chloropropionyl chloride (1.1 eq).[1]
-
Heat the mixture at 70°C for 3 hours.[1]
-
Remove the solvent under reduced pressure (in vacuo).[1]
-
Dissolve the resulting residue in dichloromethane (CH₂Cl₂).[1]
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate to yield the title compound.[1]
Analytical Methods
A comprehensive analytical workflow is crucial for the characterization and quality control of the synthesized compound.
Caption: Analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for determining the purity of indoline derivatives.[2][3]
Instrumentation and Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70% B30-35 min: 70-30% B35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of acetonitrile. |
Expected Results:
| Analyte | Retention Time (min) | Purity (%) |
| This compound | ~15.2 | >99.0 |
| Indoline (starting material) | ~8.5 | <0.1 |
| Unknown Impurities | various | <0.1 each |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities.[4]
Instrumentation and Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 40-400 amu |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of dichloromethane. |
Expected Mass Spectrum:
| Fragment (m/z) | Interpretation |
| 209/211 | [M]⁺ / [M+2]⁺ (isotopic pattern for Cl) |
| 174 | [M-Cl]⁺ |
| 118 | [Indoline]⁺ fragment |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the compound. The expected ¹H NMR data is consistent with published literature.[1]
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.22 | d | 1H | Aromatic H |
| 7.20 | m | 2H | Aromatic H |
| 7.02 | t | 1H | Aromatic H |
| 4.05 | t | 2H | N-CH₂ |
| 3.92 | t | 2H | CO-CH₂ |
| 3.20 | t | 2H | Ar-CH₂ |
| 2.90 | t | 2H | CH₂-Cl |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O |
| ~142, 131, 127, 125, 124, 117 | Aromatic C |
| ~48 | N-CH₂ |
| ~39 | CO-CH₂ |
| ~38 | CH₂-Cl |
| ~28 | Ar-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Instrumentation and Conditions:
| Parameter | Value |
| Technique | Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1650 | C=O (amide) stretch |
| ~1600, 1480 | Aromatic C=C stretch |
| ~750 | C-Cl stretch |
Stability Testing Protocol
A forced degradation study is performed to assess the stability of the compound under various stress conditions.
Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours
-
Basic: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours
-
Photolytic: UV light (254 nm) for 24 hours
Procedure:
-
Prepare solutions of the compound (1 mg/mL in acetonitrile) for each stress condition.
-
After the specified duration, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC to determine the percentage degradation and identify major degradation products.
Acceptance Criteria:
-
Total degradation should not exceed 5%.
-
No single degradation product should be more than 1%.
Conclusion
This application note provides a comprehensive set of protocols for the synthesis and analytical characterization of this compound. The described methods are robust and suitable for ensuring the quality and consistency of this important pharmaceutical intermediate. Adherence to these protocols will enable researchers and manufacturers to produce and evaluate this compound with a high degree of confidence.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most straightforward and commonly cited method is the N-acylation of indoline (2,3-dihydro-1H-indole) with 3-chloropropionyl chloride.[1] This reaction is typically carried out in a suitable solvent like acetone.
Q2: What are the potential side reactions to be aware of during this synthesis?
A2: While the N-acylation of indoline is generally selective, several side reactions can occur, leading to impurities and reduced yields. These include:
-
C-acylation: Although the pyrrole ring of indoline is saturated, acylation can potentially occur on the electron-rich benzene ring, particularly at the C-7 position.
-
Reaction with residual indole: If the starting indoline is contaminated with indole, C3-acylation of the indole can occur, as it is a highly reactive site for electrophilic attack.[2][3][4]
-
Hydrolysis of 3-chloropropionyl chloride: 3-chloropropionyl chloride is moisture-sensitive and can hydrolyze to 3-chloropropionic acid. This acid can complicate the purification process.
-
Polymerization: Under harsh conditions or in the presence of strong Lewis acids, indoles and indolines can be prone to polymerization.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the indoline spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.
Q4: What is the expected appearance of the final product?
A4: The crude product is often described as a brown solid.[1] After purification, the color may lighten.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: 3-chloropropionyl chloride may have hydrolyzed. Indoline may have oxidized. | 1. Use freshly opened or distilled 3-chloropropionyl chloride. Ensure indoline is pure and has been stored under an inert atmosphere. |
| 2. Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures. | 2. Ensure the reaction mixture is heated to the recommended temperature (e.g., 70°C in acetone) and maintained for a sufficient duration.[1] | |
| 3. Poor Quality Solvent: Presence of water in the solvent can lead to hydrolysis of the acyl chloride. | 3. Use anhydrous solvents. | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. C-acylation Side Product: Acylation may have occurred on the benzene ring of indoline. | 1. Optimize reaction conditions by using a non-Lewis acidic environment. If necessary, purify the product using column chromatography. |
| 2. Unreacted Starting Material: The reaction may not have gone to completion. | 2. Increase the reaction time or slightly increase the molar equivalent of the acylating agent. | |
| 3. Hydrolysis of Acyl Chloride: The presence of 3-chloropropionic acid. | 3. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. | |
| 4. Indole Impurity Side Product: If the starting indoline contained indole, C3-acylated indole may be present. | 4. Purify the starting indoline before use. The resulting side product can be separated by column chromatography. | |
| Product is a Dark Oil Instead of a Solid | 1. Presence of Impurities: Impurities can lower the melting point of the product. | 1. Purify the product using flash column chromatography on silica gel. |
| 2. Residual Solvent: Solvent may not be fully removed. | 2. Dry the product under high vacuum for an extended period. |
Experimental Protocols
Synthesis of this compound[1]
Materials:
-
Indoline (2,3-dihydro-1H-indole)
-
3-chloropropionyl chloride
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve indoline (1.0 eq.) in anhydrous acetone.
-
To this solution, add 3-chloropropionyl chloride (1.1 eq.).
-
Heat the reaction mixture at 70°C for 3 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure (in vacuo).
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate to yield the crude product.
Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for synthesis optimization.
References
byproduct formation in the synthesis of N-(3-chloropropanoyl)indoline
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-(3-chloropropanoyl)indoline. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of N-(3-chloropropanoyl)indoline?
A1: The most common byproducts arise from side reactions involving the starting materials or the product itself. These can include:
-
3-Acylindoline: C-acylation at the 3-position of the indoline ring.
-
N-Acryloylindoline: Formed by the elimination of HCl from the product, often promoted by excess base or high temperatures.
-
Hydrolyzed Reagent: 3-chloropropionic acid, resulting from the reaction of 3-chloropropanoyl chloride with moisture.
-
Di-acylated products: Though less common, acylation at both the nitrogen and a carbon position is possible under forcing conditions.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.
-
Reagent degradation: The 3-chloropropanoyl chloride reagent may have degraded due to moisture. It is crucial to use a freshly opened bottle or a recently distilled reagent.
-
Byproduct formation: The formation of significant amounts of byproducts will naturally lower the yield of the desired product.
-
Product loss during workup: The product may be lost during the extraction or purification steps. Ensure proper phase separation and minimize transfers.
Q3: I am observing an impurity with a mass corresponding to the elimination of HCl from my product. How can I avoid this?
A3: The elimination of HCl to form N-acryloylindoline is a common side reaction. To minimize this:
-
Control the temperature: Keep the reaction temperature low, ideally between 0 and 5 °C, especially during the addition of the acyl chloride.
-
Use a non-nucleophilic base: Employ a hindered or non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl formed during the reaction.
-
Limit excess base: Use only a slight excess of the base (e.g., 1.1 equivalents) to avoid promoting the elimination reaction.
-
Quench the reaction carefully: Once the reaction is complete, quench it with a cold, dilute acid to neutralize the base and prevent further elimination during workup.
Q4: How can I effectively purify N-(3-chloropropanoyl)indoline from the reaction mixture?
A4: Purification can typically be achieved through the following methods:
-
Extraction: A standard aqueous workup is used to remove the base hydrochloride salt and any unreacted acid.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol.[1][2]
-
Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is an effective method for separating the desired product from closely related impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Multiple spots on TLC, even at the start of the reaction. | Impure starting materials (indoline or 3-chloropropanoyl chloride). | Verify the purity of starting materials by NMR or GC-MS. Purify indoline by distillation and use freshly opened/distilled 3-chloropropanoyl chloride. |
| The reaction turns dark brown or black. | Decomposition of starting material or product. This can be caused by strong Lewis acids or high temperatures. | Maintain a low reaction temperature. If a Lewis acid catalyst is used, consider milder alternatives. |
| Product is an oil that is difficult to crystallize. | Presence of impurities that are inhibiting crystallization. | Attempt purification by column chromatography. Alternatively, try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification. |
| NMR analysis shows the presence of 3-chloropropionic acid. | Hydrolysis of 3-chloropropanoyl chloride due to moisture in the reaction setup. | Ensure all glassware is oven-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| A significant amount of starting indoline remains unreacted. | Insufficient acylating agent or deactivation of the acylating agent. | Use a slight excess (1.05-1.1 equivalents) of 3-chloropropanoyl chloride. Add the acylating agent slowly to the solution of indoline and base to ensure it reacts with the indoline rather than hydrolyzing. |
Experimental Protocol: Synthesis of N-(3-chloropropanoyl)indoline
This protocol is a general guideline and may require optimization.
Materials:
-
Indoline
-
3-chloropropanoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add indoline (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.1 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve 3-chloropropanoyl chloride (1.05 eq) in anhydrous DCM.
-
Add the 3-chloropropanoyl chloride solution dropwise to the indoline solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, let the reaction stir at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes or by silica gel column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates the primary synthesis pathway and potential side reactions.
Caption: Reaction scheme for the synthesis of N-(3-chloropropanoyl)indoline and major byproduct pathways.
References
- 1. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 2. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-chloro-1-(indolin-1-yl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-chloro-1-(indolin-1-yl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 3-chloro-1-(indolin-1-yl)propan-1-one?
The purification of polar indole derivatives like 3-chloro-1-(indolin-1-yl)propan-1-one can be complicated by several factors.[1] The indole nucleus can be sensitive to acidic conditions, potentially causing degradation on standard silica gel, which is inherently acidic.[1] Furthermore, the polarity of the molecule can lead to strong binding to silica gel, resulting in poor recovery or peak tailing during chromatography.[1]
Q2: What are the likely impurities from the synthesis of 3-chloro-1-(indolin-1-yl)propan-1-one?
The synthesis typically involves the reaction of indoline with 3-chloropropionyl chloride.[2] Potential impurities include unreacted indoline, excess 3-chloropropionyl chloride (which may hydrolyze to 3-chloropropionic acid), and potential side-products from reactions with any impurities in the starting materials.[3]
Q3: Which purification techniques are most effective for this compound?
Flash column chromatography is a common and effective method for purifying indole derivatives.[4] Recrystallization can also be a suitable method for obtaining high-purity material, provided a suitable solvent system can be identified and impurities do not inhibit crystal formation.[1][3]
Q4: My compound is colorless. How can I monitor its presence during column chromatography?
Most indole derivatives are UV-active due to their aromatic structure.[4] The compound can be visualized on a TLC plate under UV light (254 nm), where it will appear as a dark spot on a fluorescent background.[4] For fractions, a UV detector or TLC analysis of each fraction is recommended. Additionally, specific chemical stains like Ehrlich's reagent can be used, which typically produce blue or purple spots with indoles.[4]
Troubleshooting Purification Issues
This guide addresses common problems encountered during the purification of 3-chloro-1-(indolin-1-yl)propan-1-one.
Problem 1: Poor or No Separation during Column Chromatography
Symptom: The compound elutes with the solvent front, or multiple spots appear as one broad band on TLC and the column.
Possible Causes & Solutions:
-
Incorrect Solvent System: The mobile phase may be too polar, causing the compound to move too quickly without interacting with the stationary phase.
-
Solution: Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate.
-
-
Compound is Too Polar: The molecule's polarity might lead to strong, irreversible binding or co-elution with polar impurities.[1]
-
Solution: Consider switching to a different chromatographic technique like reverse-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase.[1]
-
-
Compound Degradation: The indole nucleus can be sensitive to the acidic nature of standard silica gel, leading to streaking or the appearance of new spots.[1]
-
Solution: Add a small amount (0.5-1%) of a modifier like triethylamine (TEA) to the mobile phase to neutralize the acidic sites on the silica.[5] Alternatively, use neutral alumina or a deactivated silica gel as the stationary phase.
-
Problem 2: Tailing or Streaking Peaks/Spots on TLC/Column
Symptom: Spots on the TLC plate or peaks from the column are not round and symmetrical, but rather elongated.
Possible Causes & Solutions:
-
Acidic Impurities or Compound-Silica Interaction: The inherent acidity of silica gel can interact with the compound.
-
Solution: Add a modifier like triethylamine (TEA) to the mobile phase to improve peak shape.[6]
-
-
Column Overload: Too much sample has been loaded onto the column.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.
-
-
Insolubility: The compound may be partially insoluble in the mobile phase, causing it to streak.
-
Solution: Ensure the compound is fully dissolved in the loading solvent before applying it to the column. If necessary, change the mobile phase to one in which the compound is more soluble.
-
Problem 3: Low or No Recovery of Compound from the Column
Symptom: Little to no product is recovered after performing column chromatography.
Possible Causes & Solutions:
-
Compound is Stuck on the Column: The compound may be too polar for the chosen normal-phase setup and has irreversibly adsorbed to the silica gel.[1]
-
Solution: Flush the column with a very polar solvent, such as 10-20% methanol in dichloromethane, to elute highly retained compounds.[4] For future purifications, use a less polar stationary phase or switch to reverse-phase chromatography.
-
-
Degradation on Silica: The compound may have degraded on the column.
Data Presentation
The selection of a mobile phase is critical for successful purification by column chromatography. The following table provides a starting point for solvent systems based on polarity.
| Polarity Index | Solvent System (Hexane/Ethyl Acetate) | Expected Observation | Troubleshooting Steps |
| Low | 95:5 | Compound remains at the baseline on TLC (Rf ≈ 0). | Increase eluent polarity (e.g., to 80:20). |
| Moderate | 80:20 | Compound moves off the baseline (Rf ≈ 0.2-0.4). Good for column separation. | This is often a good starting point for the column. |
| High | 50:50 | Compound moves close to the solvent front (Rf > 0.6). | Decrease eluent polarity for better separation. |
| Very High | 100% Ethyl Acetate | Compound is at the solvent front (Rf ≈ 1). | Drastically decrease polarity (e.g., to 90:10). |
Note: Rf (Retardation factor) values are approximate and should be determined experimentally via TLC before running a column.
Experimental Protocols
Protocol: Flash Column Chromatography Purification
This protocol outlines a general procedure for the purification of 3-chloro-1-(indolin-1-yl)propan-1-one.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate (F254).
-
Develop the plate in various solvent systems (e.g., start with 80:20 Hexane:Ethyl Acetate) to find a system that gives your product an Rf value of approximately 0.3.
-
Visualize the spots under a UV lamp at 254 nm.[4]
-
-
Column Preparation:
-
Select an appropriate size glass column and add a small plug of cotton or glass wool to the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-chloro-1-(indolin-1-yl)propan-1-one.
-
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. 3-CHLORO-1-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. bvchroma.com [bvchroma.com]
improving the yield of the N-acylation of indoline
Welcome to the Technical Support Center for the N-acylation of indoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the yield and efficiency of this important chemical transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-acylation of indoline in a question-and-answer format.
Question: My N-acylation reaction is resulting in a low yield. What are the common contributing factors and how can I address them?
Answer: Low yields in the N-acylation of indoline can stem from several factors, including suboptimal reaction conditions, the stability of reactants, and the choice of reagents. Here are key areas to investigate:
-
Incomplete Deprotonation: The N-H bond of indoline needs to be sufficiently deprotonated to form the more nucleophilic indolinide anion. If deprotonation is incomplete, the reaction rate will be slow, leading to low yields.
-
Solution: Ensure you are using a strong enough base in an appropriate solvent. Bases like sodium hydride (NaH) in aprotic polar solvents such as DMF or THF are often effective.[1] The stoichiometry of the base is also critical; using a slight excess (1.1-1.5 equivalents) can drive the deprotonation to completion.[1]
-
-
Reagent Purity: The purity of your indoline, acylating agent, and solvent is crucial. Protic impurities, especially water, can quench the base and the indolinide anion, significantly reducing the yield.[1]
-
Solution: Use freshly distilled or anhydrous solvents and ensure your starting materials are pure and dry.
-
-
Reaction Temperature and Time: The reaction may not be reaching completion at the current temperature or within the allotted time.
-
Steric Hindrance: If either the indoline or the acylating agent is sterically bulky, the reaction rate can be significantly reduced.[1]
-
Solution: Consider using a less hindered substrate if possible, or a more reactive acylating agent to overcome the steric barrier.[2]
-
Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: A common side reaction, particularly when working with indole, is C3-acylation due to the high electron density at this position.[3][4] While less prevalent with indoline, competitive acylation at other sites or degradation can occur.
-
C-Acylation: In cases where the indoline ring might be susceptible to electrophilic substitution, C-acylation can compete with the desired N-acylation.
-
Diacylation: If the initially formed N-acylindoline is still sufficiently nucleophilic, a second acylation can occur, though this is less common.
-
Solution: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture to avoid a large excess at any given time.[2]
-
-
Degradation: Indoline derivatives can be unstable under strongly acidic or basic conditions, or at high temperatures, leading to decomposition products.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for the N-acylation of indoline?
A1: A variety of acylating agents can be used, each with its own advantages and disadvantages:
-
Acyl Chlorides: Highly reactive and widely available, but can lead to side reactions and are sensitive to moisture.[7] Their high reactivity can sometimes make them unsuitable for constructing chiral compounds due to intense background reactions.[7]
-
Acid Anhydrides: Generally less reactive than acyl chlorides, which can sometimes be advantageous for controlling the reaction.
-
Carboxylic Acids: Require activation, often with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine).[8] Direct acylation with carboxylic acids catalyzed by boric acid has also been reported for indoles.[9]
-
Thioesters: Offer a mild and highly chemoselective alternative, tolerating a wide range of functional groups.[3][5][6]
-
Alkenyl Carboxylates: Can be used with inorganic base catalysis (e.g., Na2CO3) to give N-acylindoles in good yields.[10]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical for successful N-acylation. The base should be strong enough to deprotonate the indoline nitrogen without causing significant side reactions.
-
Strong Bases: Sodium hydride (NaH) is a common choice for achieving complete deprotonation, typically in aprotic polar solvents like DMF or THF.[1]
-
Carbonate Bases: Cesium carbonate (Cs2CO3) has been shown to be highly effective, particularly in reactions using thioesters as the acylating agent.[3] Other carbonate bases like potassium carbonate (K2CO3) can also be used.
-
Organic Bases: Non-nucleophilic organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective, especially for promoting chemoselective acylation.
Q3: What is the role of a catalyst in N-acylation?
A3: Catalysts can significantly improve the rate and selectivity of the reaction.
-
Nucleophilic Catalysts: 4-(Dimethylaminopyridine) (DMAP) is a common nucleophilic catalyst used in conjunction with acylating agents like acid anhydrides or in DCC coupling with carboxylic acids.[2][8] It functions by forming a highly reactive N-acylpyridinium intermediate.[2]
-
Phase-Transfer Catalysts: In biphasic systems (e.g., dichloromethane and aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate can be used to facilitate the reaction between the indoline and the acyl chloride.
-
Lewis Acids: In some cases, Lewis acids can be used to activate the acylating agent.
Data Presentation
Table 1: Effect of Different Bases on the Yield of N-acylation of 3-methyl-1H-indole with S-methyl butanethioate
| Entry | Base | Yield (%) |
| 1 | Cs₂CO₃ | 97 |
| 2 | NaOt-Bu | 82 |
| 3 | NaOH | Trace |
| 4 | K₂CO₃ | Trace |
| 5 | None | No Reaction |
Reaction conditions: 3-methyl-1H-indole (0.2 mmol), S-methyl butanethioate (0.6 mmol), Base (0.6 mmol), xylene (2.0 mL), 140 °C, 12 h. Yields were determined by GC. Data sourced from a study on indole N-acylation which provides transferable insights.[3]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Indoline using a Strong Base
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the indoline substrate (1.0 eq.).
-
Dissolve the indoline in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the acylating agent (e.g., acyl chloride, 1.0-1.2 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Chemoselective N-Acylation using a Thioester and Cesium Carbonate
-
In a reaction tube, combine the indoline (0.2 mmol, 1.0 eq.), thioester (0.6 mmol, 3.0 eq.), and cesium carbonate (Cs₂CO₃, 0.6 mmol, 3.0 eq.).
-
Add xylene (2.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture to 140 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-acylindoline.
This protocol is adapted from a procedure for the N-acylation of indoles and is expected to be effective for indolines.[3]
Visualizations
Caption: Workflow for the N-acylation of indoline using a strong base.
Caption: Troubleshooting logic for low yield in N-acylation of indoline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one in solution. The information is targeted towards researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.
While specific stability data for this compound is not extensively available in public literature, this guide is based on the well-established chemistry of α-halo ketones, the functional group present in this compound.[1][2][3][4] α-halo ketones are known to be reactive and can undergo degradation through various pathways, including nucleophilic substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experimental solution?
A1: The stability of this compound, an α-halo ketone, is primarily influenced by the following factors:
-
pH of the solution: Both acidic and basic conditions can promote degradation. Basic solutions can facilitate deprotonation at the α-carbon, leading to intramolecular reactions or reaction with the base, while acidic conditions can catalyze hydrolysis.[2][4]
-
Presence of nucleophiles: The chlorine atom is a good leaving group and is susceptible to substitution by nucleophiles. Common laboratory reagents such as buffers containing amines (e.g., Tris), thiols (e.g., DTT), or even water can react with the compound.[3][5][6]
-
Solvent composition: The type of solvent used can influence reaction rates. Protic solvents, for example, can participate in solvolysis reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light exposure: While not as common for this class of compounds, photolability should not be entirely ruled out without experimental data.
Q2: I am observing a loss of my compound over time in my aqueous buffer. What could be the cause?
A2: Loss of the compound in an aqueous buffer is likely due to hydrolysis, where water acts as a nucleophile and displaces the chloride. This reaction can be accelerated at certain pH values. Another possibility is a reaction with the buffer components themselves if they are nucleophilic (e.g., phosphate, Tris, or certain biological buffers).
Q3: Can I use a buffer containing primary or secondary amines, like Tris, with this compound?
A3: It is generally not recommended. Primary and secondary amines are good nucleophiles and can react with the compound, displacing the chloride to form an amino-ketone derivative. This will lead to the degradation of your target compound and the formation of an impurity. If a buffer is necessary, consider non-nucleophilic options like HEPES or MOPS, and even then, it is advisable to perform a preliminary stability check.
Q4: My analytical results show a new peak with a lower retention time and a mass consistent with the elimination of HCl. What is happening?
A4: This observation suggests an elimination reaction, leading to the formation of an α,β-unsaturated ketone.[1][7] This can be promoted by basic conditions or the presence of a non-nucleophilic base. The resulting unsaturated compound is often less polar, which would explain a shorter retention time in reverse-phase chromatography.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in solution | Reaction with nucleophilic buffer components (e.g., Tris, phosphate). | Switch to a non-nucleophilic buffer (e.g., HEPES). Prepare solutions fresh and use immediately. |
| Hydrolysis in aqueous solution. | Minimize the amount of time the compound is in an aqueous solution. Consider using a co-solvent like acetonitrile or DMSO and adding it to the aqueous medium just before use. | |
| Appearance of a new, more polar peak in HPLC/LC-MS | Hydrolysis product (hydroxyl group replacing chlorine). | Confirm the identity of the new peak by mass spectrometry. If confirmed, follow the recommendations for preventing hydrolysis. |
| Appearance of a new, less polar peak in HPLC/LC-MS | Elimination product (α,β-unsaturated ketone). | Check the pH of your solution; this is more likely to occur in basic conditions. Adjust the pH to be neutral or slightly acidic if the compound is stable under those conditions. |
| Inconsistent results between experimental repeats | Instability of stock solutions. | Prepare stock solutions in an inert, anhydrous solvent (e.g., DMSO, acetonitrile) and store at low temperatures (-20°C or -80°C). Aliquot to avoid repeated freeze-thaw cycles. |
| Degradation upon exposure to light. | Protect solutions from light by using amber vials or wrapping containers in foil. |
Experimental Protocols
Protocol 1: General Stability Assessment in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solution.
1. Materials:
- This compound
- Anhydrous solvent for stock solution (e.g., DMSO, acetonitrile)
- Test solution (e.g., buffer, cell culture medium)
- HPLC or LC-MS system with a suitable column (e.g., C18)
- Incubator or water bath
2. Procedure:
- Prepare a concentrated stock solution (e.g., 10 mM) of the compound in an anhydrous solvent.
- Spike the stock solution into the test solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
- Immediately after mixing, take a sample (t=0) and quench any potential reaction by diluting it in the mobile phase or a suitable solvent for analysis.
- Incubate the remaining test solution under the desired experimental conditions (e.g., 25°C, 37°C).
- Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
- Analyze all samples by HPLC or LC-MS to determine the concentration of the parent compound remaining.
3. Data Analysis:
- Plot the percentage of the parent compound remaining versus time.
- Calculate the half-life (t½) of the compound under the tested conditions.
Data Presentation Template
Use the following tables to record your stability data.
Table 1: Stability of this compound in Different Buffers at 37°C
| Time (hours) | % Remaining (Buffer A, pH 7.4) | % Remaining (Buffer B, pH 7.4) | % Remaining (Buffer C, pH 7.4) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Half-life (t½) |
Table 2: Temperature Dependence of Stability in Solution X
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Half-life (t½) |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound in a given solution.
References
- 1. fiveable.me [fiveable.me]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-chloro-1-(indolin-1-yl)propan-1-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to address common challenges, particularly impurity resolution, during the synthesis of 3-chloro-1-(indolin-1-yl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-chloro-1-(indolin-1-yl)propan-1-one?
A1: The most common synthesis involves the N-acylation of indoline with 3-chloropropionyl chloride. This reaction is a type of Friedel-Crafts acylation, where the nitrogen atom of the indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[1][2] A base, such as triethylamine or pyridine, is often used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Q2: What are the most common impurities encountered in this synthesis?
A2: The primary impurities often stem from side reactions of the starting materials or incomplete reactions. These can include:
-
Unreacted Indoline: Leftover starting material due to incomplete reaction.
-
3-Chloropropionic Acid: Formed from the hydrolysis of the highly reactive 3-chloropropionyl chloride upon exposure to moisture.[3]
-
Indoline Dimer/Polymer: Can form under acidic conditions, which arise if the HCl byproduct is not effectively neutralized.[4]
-
C-Acylated Byproducts: While N-acylation is generally favored, acylation at the aromatic ring (C5 or C7 position) can occur as a minor side reaction, especially if the nitrogen is protonated.[5]
Q3: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
A3: A combination of chromatographic and spectroscopic techniques is ideal for impurity profiling.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress to check for the consumption of starting materials and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of different impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and structural characterization of non-volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and any isolated, unknown impurities.[6]
Q4: Why is my final product a dark brown oil or solid instead of the expected color?
A4: The formation of a dark-colored product often indicates the presence of impurities or degradation. This can be caused by excessive heating during the reaction or workup, which can lead to polymerization or decomposition. The presence of acidic conditions (un-neutralized HCl) can also contribute to the formation of colored indoline-based byproducts. Using purified starting materials and maintaining careful temperature control can mitigate this issue.
Troubleshooting Guide
Problem: Thin-Layer Chromatography (TLC) of the crude reaction mixture shows significant unreacted indoline.
-
Question: I've run the reaction for the specified time, but TLC shows a strong spot corresponding to my indoline starting material. What went wrong?
-
Answer: This issue points to an incomplete reaction. Several factors could be responsible:
-
Reagent Quality: The 3-chloropropionyl chloride may have degraded, especially if it is old or has been exposed to moisture. It is a highly reactive acyl chloride and can hydrolyze easily.
-
Stoichiometry: There may have been an insufficient amount of 3-chloropropionyl chloride used. A slight excess (1.05-1.2 equivalents) is often recommended to ensure the complete consumption of indoline.
-
Reaction Conditions: The reaction temperature might have been too low, or the reaction time was too short. The reaction should be monitored by TLC until the indoline spot is no longer visible.
-
Base Addition: If a base like triethylamine is used, ensure it was added correctly. Slow, portion-wise addition is often recommended to control the reaction's exothermicity.
-
Problem: The final product is contaminated with a polar impurity that is difficult to remove.
-
Question: After workup, I have an impurity that sticks to the baseline on my silica TLC plate. How can I identify and remove it?
-
Answer: A highly polar, baseline impurity is often 3-chloropropionic acid, the hydrolysis product of 3-chloropropionyl chloride.[3]
-
Identification: This acidic impurity can be confirmed by LC-MS or by its solubility in aqueous base.
-
Resolution:
-
Aqueous Wash: During the workup procedure, wash the organic layer (e.g., dichloromethane or ethyl acetate) thoroughly with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will convert the acidic impurity into its water-soluble sodium salt, which will partition into the aqueous layer.
-
Column Chromatography: If the aqueous wash is insufficient, purification via silica gel column chromatography can effectively separate the non-polar product from the highly polar acid.
-
-
Problem: The NMR spectrum of my purified product shows unexpected signals.
-
Question: My product appears pure by TLC, but the ¹H NMR spectrum has extra peaks. What could they be?
-
Answer: Unexpected signals after purification suggest the presence of a co-eluting impurity with a similar polarity to your product.
-
Possible Impurities:
-
Solvent Residue: Check for common solvents used in the reaction or purification (e.g., dichloromethane, ethyl acetate, hexanes).
-
Isomeric Byproducts: A small amount of a C-acylated isomer could be present. These isomers can sometimes have similar polarities. A detailed 2D-NMR analysis (like COSY and HMBC) might be necessary for full characterization.
-
Elimination Product: 3-chloropropionyl chloride can undergo elimination to form acryloyl chloride, especially in the presence of a base. This could lead to the formation of 1-(indolin-1-yl)prop-2-en-1-one. Check the NMR for vinylic proton signals (typically between 5.5-6.5 ppm).
-
-
Resolution: Re-purification using a different solvent system for column chromatography or recrystallization from a carefully chosen solvent pair may be necessary to resolve these impurities.
-
Data Presentation
Table 1: Reagent Properties and Recommended Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Molar Equivalents |
| Indoline | 119.16 | 1.063 | 1.0 |
| 3-Chloropropionyl Chloride | 126.98 | 1.340 | 1.05 - 1.2 |
| Triethylamine | 101.19 | 0.726 | 1.1 - 1.5 |
Table 2: Typical Parameters for Purification
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Expected Product Rf |
| Column Chromatography | Silica Gel (230-400 mesh) | 20-40% Ethyl Acetate in Hexanes | ~0.3 - 0.5 |
| Recrystallization | - | Ethanol/Water | - |
| Recrystallization | - | Isopropanol | - |
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-1-(indolin-1-yl)propan-1-one [9]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add indoline (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or acetone (approx. 20 mL per gram of indoline). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Acylation: Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes as eluent).
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional dichloromethane.
-
Wash the organic layer sequentially with water (2x), 1M HCl (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by recrystallization from a suitable solvent (e.g., isopropanol) or by silica gel column chromatography.
Mandatory Visualizations
Caption: Reaction scheme for the synthesis of 3-chloro-1-(indolin-1-yl)propan-1-one and a common hydrolysis side reaction.
Caption: A decision tree for troubleshooting common impurities based on TLC analysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Page loading... [guidechem.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. agilent.com [agilent.com]
- 8. rroij.com [rroij.com]
- 9. 3-CHLORO-1-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
challenges in the scale-up synthesis of N-(3-chloropropanoyl)indoline
Technical Support Center: N-(3-chloropropanoyl)indoline Synthesis
Welcome to the technical support center for the synthesis of N-(3-chloropropanoyl)indoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during laboratory-scale and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of N-(3-chloropropanoyl)indoline?
When scaling up the synthesis, the primary challenges include managing the exothermic nature of the acylation reaction, controlling side product formation, ensuring anhydrous conditions, and developing an efficient purification strategy for large quantities of the product. Each of these factors can significantly impact the final yield and purity.
Q2: What are the likely side products in the synthesis of N-(3-chloropropanoyl)indoline?
Common side products can include:
-
Hydrolysis products: 3-chloropropanoic acid, formed from the reaction of 3-chloropropanoyl chloride with residual moisture.
-
Over-acylation products: Although less common for N-acylation, the possibility of side reactions on the aromatic ring exists under certain conditions.
-
Byproducts from base: If a tertiary amine base like triethylamine is used, the corresponding hydrochloride salt will be a major byproduct that needs to be removed.[1]
Q3: How can I improve the yield of my N-(3-chloropropanoyl)indoline synthesis?
To improve the yield, consider the following:
-
Optimize reaction conditions: Systematically adjust the temperature, reaction time, and stoichiometry of the reagents.
-
Ensure purity of starting materials: Impurities in either the indoline or 3-chloropropanoyl chloride can lead to unwanted side reactions.
-
Maintain anhydrous conditions: The presence of water can lead to the degradation of the acyl chloride, reducing the overall yield.
Q4: What purification methods are most effective for N-(3-chloropropanoyl)indoline at a large scale?
For large-scale purification, crystallization is often the most practical and cost-effective method. If the product is a solid, identifying a suitable solvent system for recrystallization can yield high-purity material. Column chromatography can be used, but it is often less economical for large quantities. Distillation under reduced pressure may be an option if the product is a high-boiling liquid and thermally stable.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-(3-chloropropanoyl)indoline.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the reaction time or temperature, but be mindful of potential side reactions. |
| Degradation of Acyl Chloride: Presence of moisture in the reaction setup. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Side Reactions: Competing reactions reducing the formation of the desired product. | Optimize the addition rate of the acyl chloride to control the reaction temperature. Consider using a non-nucleophilic base to scavenge the HCl byproduct. | |
| Product Purity Issues | Presence of Starting Material: Incomplete reaction. | Increase the reaction time or consider adding a slight excess of the acylating agent. |
| Formation of Byproducts: Suboptimal reaction conditions leading to side reactions. | Adjust the reaction temperature; lower temperatures often increase selectivity. Ensure efficient stirring to maintain homogeneity, especially in large-scale reactions. | |
| Inefficient Purification: The chosen purification method is not effectively removing impurities. | For crystallization, screen different solvent systems to find one that provides good recovery and purity. For chromatography, optimize the eluent system. | |
| Reaction Control Problems (Scale-Up) | Exothermic Reaction: The acylation of indoline is exothermic and can be difficult to control on a large scale. | Use a jacketed reactor with controlled cooling. Add the 3-chloropropanoyl chloride slowly and monitor the internal temperature closely. |
| Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" and side reactions. | Use an appropriate impeller and agitation speed for the reactor size and viscosity of the reaction mixture. |
Experimental Protocols
Synthesis of N-(3-chloropropanoyl)indoline
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
Indoline
-
3-chloropropanoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of indoline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of 3-chloropropanoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters that may be optimized. Actual values will depend on the specific reaction scale and setup.
| Parameter | Typical Range | Notes |
| Indoline:Acyl Chloride Ratio | 1 : 1.05-1.2 | A slight excess of the acyl chloride can help drive the reaction to completion. |
| Base:Indoline Ratio | 1.1-1.5 : 1 | An excess of base is used to neutralize the HCl generated during the reaction. |
| Reaction Temperature | 0 °C to Room Temperature | Lower temperatures are generally preferred to minimize side reactions. |
| Reaction Time | 1 - 6 hours | Monitor by TLC or HPLC for completion. |
| Typical Yield | 70-95% | Highly dependent on reaction scale, purity of reagents, and purification method. |
Visualizations
Caption: General experimental workflow for the synthesis of N-(3-chloropropanoyl)indoline.
Caption: A logical workflow for troubleshooting low product yield.
References
degradation pathways of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under acidic and basic conditions?
A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the amide bond.[1][2] This reaction cleaves the molecule into two primary degradation products: 2,3-dihydro-1H-indole (also known as indoline) and 3-chloropropanoic acid.
Under acidic conditions, the reaction is catalyzed by protons which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] In basic conditions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon.[1][4]
Q2: Could other degradation pathways occur besides amide hydrolysis?
A2: Yes, another potential degradation pathway, particularly under basic conditions, is intramolecular cyclization. The presence of a chlorine atom on the propyl chain allows for a potential intramolecular nucleophilic substitution, where the nitrogen of the indoline ring could displace the chloride, leading to a cyclized product. However, amide hydrolysis is generally the more predominant pathway for acyclic amides under forced degradation conditions.
Q3: What are the typical conditions for conducting forced degradation studies on this compound?
A3: Forced degradation studies are typically performed under more stringent conditions than accelerated stability studies to identify potential degradation products.[5][6] For this compound, typical conditions would involve:
-
Acidic Conditions: Refluxing the compound in 0.1 M to 1 M hydrochloric acid or sulfuric acid.[6][7]
-
Basic Conditions: Refluxing the compound in 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[6][7]
-
Temperature: Elevated temperatures, such as 60°C to 80°C, are often used to accelerate the degradation process.[7]
Q4: How can I monitor the progress of the degradation reaction?
A4: The progress of the degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. Samples should be taken at various time points, neutralized if necessary, and then analyzed. The disappearance of the parent compound peak and the appearance of new peaks corresponding to the degradation products will indicate the reaction's progress.
Troubleshooting Guides
Issue 1: Incomplete or slow degradation under stressed conditions.
-
Possible Cause 1: Insufficiently harsh conditions. Amides are generally stable and may require more stringent conditions for hydrolysis.[8]
-
Solution: Increase the concentration of the acid or base, raise the reaction temperature, or prolong the reaction time. It is recommended to perform these adjustments incrementally to control the degradation rate.
-
-
Possible Cause 2: Poor solubility of the compound. If the compound is not fully dissolved in the acidic or basic solution, the degradation rate will be significantly slower.
-
Solution: Consider using a co-solvent that is stable under the degradation conditions to improve solubility. The choice of co-solvent should be carefully considered to avoid interference with the analysis.
-
Issue 2: Observation of unexpected peaks in the chromatogram.
-
Possible Cause 1: Secondary degradation. The primary degradation products (2,3-dihydro-1H-indole and 3-chloropropanoic acid) may themselves be unstable under the harsh experimental conditions and undergo further degradation.
-
Solution: Analyze the degradation profile at earlier time points to identify the primary degradants before they degrade further. Mass spectrometry (LC-MS) can be invaluable in identifying the structures of these unexpected products.
-
-
Possible Cause 2: Interaction with excipients (if in a formulation). If you are studying the degradation of the compound in a formulated product, the excipients may react with the active ingredient or its degradation products.
-
Solution: Conduct forced degradation studies on the pure drug substance in parallel with the formulated product to differentiate between drug degradation and drug-excipient interactions.
-
-
Possible Cause 3: Intramolecular cyclization. As mentioned in the FAQs, an unexpected peak could correspond to a cyclized product.
-
Solution: Use techniques like LC-MS and NMR to elucidate the structure of the unknown peak and confirm if it corresponds to the expected cyclized structure.
-
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from degradation studies.
Table 1: Degradation of this compound under Acidic Conditions
| Time (hours) | % Parent Compound Remaining | % 2,3-dihydro-1H-indole | % 3-chloropropanoic acid | % Other Degradants | Mass Balance (%) |
| 0 | 100 | 0 | 0 | 0 | 100 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Table 2: Degradation of this compound under Basic Conditions
| Time (hours) | % Parent Compound Remaining | % 2,3-dihydro-1H-indole | % 3-chloropropanoic acid | % Other Degradants | Mass Balance (%) |
| 0 | 100 | 0 | 0 | 0 | 100 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Experimental Protocols
Protocol 1: Acidic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Condition: In a reaction vessel, add a known volume of the stock solution to a pre-heated solution of 0.1 M HCl. The final concentration of the drug substance should be appropriate for the analytical method.
-
Incubation: Maintain the reaction mixture at 60°C and protect it from light.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Basic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.
-
Stress Condition: In a reaction vessel, add a known volume of the stock solution to a pre-heated solution of 0.1 M NaOH.
-
Incubation: Maintain the reaction mixture at 60°C and protect it from light.
-
Sampling: Withdraw aliquots at predetermined time intervals.
-
Quenching: Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Base-catalyzed hydrolysis pathway.
Caption: Forced degradation experimental workflow.
References
- 1. byjus.com [byjus.com]
- 2. fiveable.me [fiveable.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Chromatographic Separation of 3-chloro-1-(indolin-1-yl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 3-chloro-1-(indolin-1-yl)propan-1-one from its starting materials and potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of 3-chloro-1-(indolin-1-yl)propan-1-one?
The synthesis of 3-chloro-1-(indolin-1-yl)propan-1-one is commonly achieved through the acylation of indoline with 3-chloropropionyl chloride.[1] Therefore, the primary starting materials are:
-
Indoline
-
3-Chloropropionyl chloride
Q2: What are the likely impurities I need to separate from my product?
During the synthesis, several impurities can arise that may require chromatographic separation:
-
Unreacted Indoline: A basic compound that can cause tailing on silica gel.
-
Unreacted 3-Chloropropionyl Chloride: This is highly reactive and will likely hydrolyze to 3-chloropropionic acid upon aqueous workup.
-
3-Chloropropionic Acid: An acidic impurity resulting from the hydrolysis of the acyl chloride.
-
C3-Acylated Indole: If the starting indoline is contaminated with indole, or if dehydrogenation occurs, Friedel-Crafts acylation can occur at the C3 position of the indole ring, leading to a structural isomer.[2][3][4]
-
Polyacylated Products: Although less common in this specific reaction, over-acylation is a potential side reaction in Friedel-Crafts acylations.[5]
Q3: Which chromatographic technique is best suited for this separation?
Given the polarity of 3-chloro-1-(indolin-1-yl)propan-1-one, which contains a polar amide functional group, several chromatographic techniques can be considered:
-
Normal-Phase Chromatography (NPC): This is often the preferred method for purifying moderately polar to polar compounds. It utilizes a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase.[6][7][8]
-
Reversed-Phase Chromatography (RPC): While more common for non-polar compounds, RPC can be adapted. However, highly polar compounds may exhibit poor retention on standard C18 columns.[9][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is an excellent alternative for separating polar compounds that are not well-retained by reversed-phase columns. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[9][10][11]
For preparative scale purification, normal-phase flash column chromatography is a common and effective choice. For analytical purposes, HPLC using either normal-phase, reversed-phase, or HILIC columns would be appropriate.
Troubleshooting Guides
Troubleshooting Thin-Layer Chromatography (TLC)
Q4: My product and starting material spots are not moving from the baseline on the TLC plate, even in 100% ethyl acetate. What should I do?
This indicates that your compound is very polar and is strongly adsorbed to the silica gel. To increase the elution strength of your mobile phase, you can:
-
Add a more polar solvent: Introduce a small percentage (1-10%) of methanol to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol).[12]
-
For basic compounds: If unreacted indoline is a concern, adding a small amount of a base like triethylamine (0.1-1%) or a solution of ammonium hydroxide in methanol can help to improve the spot shape and mobility of basic compounds by neutralizing the acidic silica surface.[12][13]
Q5: My spots are streaking or tailing on the TLC plate. How can I fix this?
Tailing is a common issue, especially with polar and basic compounds like indoline.[13] Here are some solutions:
-
Add a polar modifier: As mentioned above, adding a small amount of methanol can improve spot shape.
-
Add a basic modifier: For basic compounds, adding triethylamine or ammonium hydroxide to the mobile phase can significantly reduce tailing.[12]
-
Check for sample overload: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution.
-
Consider compound instability: The compound might be decomposing on the acidic silica gel. You can test for this by running a 2D TLC.[13] If decomposition is suspected, consider using a different stationary phase like alumina.[13]
Troubleshooting Column Chromatography
Q6: My compound is taking a very long time to elute from the column, or it's not coming off at all.
This is a common problem when the mobile phase is not polar enough.
-
Increase the mobile phase polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For example, if you are running a gradient of ethyl acetate in hexane, increase the proportion of ethyl acetate. If your compound still doesn't elute, you can switch to a more polar solvent system, such as dichloromethane/methanol.[13]
-
Check for compound decomposition: It's possible your compound is unstable on silica gel and has decomposed on the column.[13] Always perform a stability test on a small scale with silica gel before committing a large amount of material to a column.
Q7: I can't separate my product from a close-running impurity.
Poor resolution between two compounds can be addressed by:
-
Optimize the mobile phase: Try a different solvent system. Sometimes, changing one of the solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity of the separation.
-
Run a shallower gradient: If you are using a solvent gradient, making it shallower (i.e., increasing the polar solvent percentage more slowly) can improve resolution.
-
Use a longer column: A longer column provides more theoretical plates and can enhance separation.
-
Use finer silica gel: Smaller particle size silica gel can provide better resolution but will result in slower flow rates and higher backpressure.
Q8: The fractions are all mixed, even though the TLC showed a good separation.
There are several potential reasons for this:
-
Column overloading: Loading too much crude material onto the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Improper column packing: Air bubbles or cracks in the silica bed can lead to channeling and poor separation. Ensure the column is packed uniformly.
-
Sample loading technique: The sample should be loaded in a narrow band at the top of the column. Dissolving the sample in a minimal amount of the mobile phase or a slightly more polar solvent is recommended. For compounds with poor solubility, dry loading is a better alternative.[14]
Troubleshooting High-Performance Liquid Chromatography (HPLC)
Q9: I am seeing poor peak shape (fronting or tailing) in my HPLC chromatogram.
Poor peak shape can be caused by a variety of factors:
-
Column overload: Injecting too much sample can lead to peak fronting. Try injecting a smaller volume or a more dilute sample.
-
Inappropriate sample solvent: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a stronger solvent than the mobile phase can cause peak distortion.[9]
-
Secondary interactions: For basic compounds like indoline, interactions with acidic silanol groups on the silica backbone of the stationary phase can cause peak tailing. Using an "ultra-inert" column with low silanol activity or adding a basic modifier like triethylamine to the mobile phase can mitigate this.[15]
-
Column degradation: The column may be contaminated or have reached the end of its lifespan. Try flushing the column with a strong solvent or replacing it.
Q10: My retention times are shifting from run to run.
Inconsistent retention times can be due to:
-
Changes in mobile phase composition: Ensure the mobile phase is prepared accurately and consistently. If using a premixed mobile phase, ensure it is well-mixed.
-
Column temperature fluctuations: Use a column oven to maintain a constant temperature.
-
Insufficient column equilibration: The column needs to be equilibrated with the mobile phase before each run, especially when using a gradient. HILIC methods may require longer equilibration times than reversed-phase methods.[9]
-
Air bubbles in the system: Degas the mobile phase to prevent air bubbles from forming in the pump or detector.
Q11: How can I improve the resolution between my product and a co-eluting impurity?
To improve the separation of two closely eluting peaks:
-
Optimize the mobile phase:
-
Change the organic modifier: In reversed-phase HPLC, switching from acetonitrile to methanol or vice versa can alter the selectivity.
-
Adjust the pH: For ionizable compounds, changing the pH of the mobile phase can significantly affect retention and selectivity.
-
-
Change the stationary phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase in RPC, or to a HILIC column) can provide the necessary change in selectivity.[10][12]
-
Run a gradient: A solvent gradient, where the mobile phase composition changes over time, is often more effective than an isocratic method for separating complex mixtures.[12]
Data Presentation
The following tables provide examples of typical chromatographic conditions that can be used as a starting point for method development.
Table 1: Typical Normal-Phase Chromatographic Conditions
| Parameter | TLC | Flash Column Chromatography | HPLC |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel (40-63 µm) | Silica, Cyano (CN), or Amino (NH2) bonded silica |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 70:30) | Hexane/Ethyl Acetate gradient | Hexane/Isopropanol (e.g., 90:10) |
| Modifier | 0.1-1% Triethylamine for basic compounds | 0.1-1% Triethylamine for basic compounds | N/A |
Table 2: Hypothetical Separation Data for 3-chloro-1-(indolin-1-yl)propan-1-one
| Compound | TLC Rf Value (7:3 Hexane:EtOAc) | Flash Column Elution (Gradient) | HPLC Retention Time (Normal Phase) |
| Indoline | 0.6 | Elutes early | 3.5 min |
| 3-chloro-1-(indolin-1-yl)propan-1-one | 0.4 | Elutes in mid-fractions | 5.2 min |
| 3-chloropropionic acid | 0.0 (streaks from baseline) | May not elute or elute very late | 8.9 min |
Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual values will need to be determined experimentally.
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare stock solutions of your crude reaction mixture, pure indoline, and (if available) pure product in a suitable solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, spot the crude mixture, the indoline standard, and the product standard (if available) side-by-side.
-
Develop the TLC plate in a chamber with a starting mobile phase, for example, 70:30 hexane:ethyl acetate.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).
-
If the separation is poor, adjust the mobile phase polarity. If the spots are too high (Rf > 0.6), decrease the polarity (increase the hexane percentage). If the spots are too low (Rf < 0.2), increase the polarity (increase the ethyl acetate percentage).
-
For basic compounds showing tailing, add 0.5% triethylamine to the mobile phase.
-
The ideal mobile phase for column chromatography should give an Rf value of around 0.3-0.4 for the desired product.
Protocol 2: Flash Column Chromatography
-
Select a column of an appropriate size for the amount of crude material to be purified.
-
Pack the column with silica gel using the chosen mobile phase (the less polar component, e.g., hexane).
-
Dissolve the crude material in a minimal amount of a suitable solvent. Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.[14]
-
Carefully load the sample onto the top of the packed column.
-
Begin eluting the column with the starting mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase according to a predetermined gradient based on your TLC analysis.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to isolate the purified 3-chloro-1-(indolin-1-yl)propan-1-one.
Visualizations
Caption: Workflow for the purification of 3-chloro-1-(indolin-1-yl)propan-1-one.
Caption: Troubleshooting decision tree for poor column chromatography separation.
Caption: Relationship between starting materials, product, and potential impurities.
References
- 1. 3-CHLORO-1-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. moravek.com [moravek.com]
- 8. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. waters.com [waters.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Analysis of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one and its Bromo-Analog for Drug Development Professionals
This guide provides a detailed comparative analysis of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one and its corresponding bromo-analog, 3-bromo-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, physicochemical properties, reactivity, and potential biological activities. While direct comparative experimental data for these specific analogs is limited in publicly available literature, this guide consolidates known information and provides a predictive analysis based on established chemical principles.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of the chloro and bromo analogs is presented below. The data for the chloro-analog is partially available from literature, while the properties of the bromo-analog are largely predicted based on the known trends in halogenated organic compounds.
| Property | This compound | 3-bromo-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one (Predicted) |
| Molecular Formula | C₁₁H₁₂ClNO | C₁₁H₁₂BrNO |
| Molecular Weight | 209.67 g/mol | 254.12 g/mol |
| Melting Point | 83 °C | Expected to be higher than the chloro-analog |
| Boiling Point | Not available | Expected to be higher than the chloro-analog |
| Solubility | Not available | Expected to have lower aqueous solubility than the chloro-analog |
| Appearance | Brown solid | Expected to be a solid |
| LogP (Predicted) | 2.27 | Expected to be higher than the chloro-analog |
Synthesis
The synthesis of this compound is achieved through the acylation of indoline with 3-chloropropionyl chloride. A similar strategy can be employed for the bromo-analog using 3-bromopropionyl chloride, which is commercially available.
Synthesis Workflow
validation of an analytical method for 3-chloro-1-(indolin-1-yl)propan-1-one using a certified reference material
A Comparative Guide to the Validation of Analytical Methods for 3-chloro-1-(indolin-1-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical methods for the quantitative determination of 3-chloro-1-(indolin-1-yl)propan-1-one: a high-specificity High-Performance Liquid Chromatography (HPLC) method and a rapid UV-Vis Spectrophotometric method. The validation of these methods is discussed in the context of using a certified reference material (CRM) and adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Method Comparison Overview
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high specificity in the presence of impurities or the demand for high-throughput screening.
| Feature | HPLC with UV Detection | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on analyte partitioning between a mobile and stationary phase, followed by UV detection. | Measurement of light absorbance by the analyte in a solution at a specific wavelength. |
| Specificity | High. Can separate the analyte from impurities and degradation products. | Low to moderate. Susceptible to interference from any other components that absorb at the same wavelength.[4] |
| Sensitivity | High. Capable of detecting and quantifying low concentrations. | Moderate. Generally less sensitive than HPLC. |
| Application | Ideal for stability studies, impurity profiling, and final product assay where specificity is critical. | Suitable for rapid, routine analysis of pure substance or simple formulations where interfering substances are absent. |
| Throughput | Lower, due to run times for chromatographic separation. | High. Samples can be analyzed very quickly. |
| Cost & Complexity | Higher initial instrument cost and more complex operation. | Lower instrument cost and simpler operation. |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UV-Vis Spectrophotometric methods are provided below.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed to provide high specificity and accuracy for the quantification of 3-chloro-1-(indolin-1-yl)propan-1-one.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile, increasing to 70% over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., ~254 nm).
-
Injection Volume: 10 µL.
-
Diluent: Mobile phase at initial conditions.
Standard and Sample Preparation:
-
CRM Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of the 3-chloro-1-(indolin-1-yl)propan-1-one CRM in the diluent in a 25 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across a range of 5-100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a theoretical concentration within the calibration range.
Method 2: UV-Vis Spectrophotometry
This method offers a rapid and simple approach for the quantification of 3-chloro-1-(indolin-1-yl)propan-1-one in the absence of interfering substances.
Instrumentation and Conditions:
-
Spectrophotometer: A calibrated UV-Vis spectrophotometer.
-
Cuvettes: 1 cm quartz cuvettes.
-
Solvent: Methanol or ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm.
Standard and Sample Preparation:
-
CRM Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the 3-chloro-1-(indolin-1-yl)propan-1-one CRM in the chosen solvent in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the solvent to achieve a theoretical concentration that falls within the linear range of the calibration curve.
Data Presentation: Validation Parameters
The following tables summarize the hypothetical performance data for the validation of the HPLC-UV method and its comparison to the UV-Vis spectrophotometric method, based on ICH Q2(R1) guidelines.[1][2][3]
Table 1: Validation of HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of test conc. | 5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5%, no co-elution with known impurities |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters | Robust to minor changes in flow rate and mobile phase composition |
Table 2: Comparative Performance
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometric Method |
| Linearity (r²) | 0.9998 | 0.9991 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.5 - 103.5% |
| Precision (%RSD) | 0.8% | 1.5% |
| Specificity | High | Low (potential for interference)[4] |
| LOQ | 0.3 µg/mL | 1.5 µg/mL |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow.
Caption: Workflow for Analytical Method Validation.
References
- 1. scribd.com [scribd.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of N-(3-chloropropanoyl)indoline and Other Indoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique structural and electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond donor and acceptor and the non-coplanar arrangement of its two rings, contribute to favorable physicochemical characteristics for drug design.[1] This guide provides a comparative overview of the biological activity of N-(3-chloropropanoyl)indoline and other indoline derivatives, supported by experimental data from preclinical studies. While specific experimental data for N-(3-chloropropanoyl)indoline is not extensively available in the public domain, its chemical structure, featuring an electrophilic chloropropanoyl group, suggests potential for covalent interactions with biological macromolecules, a mechanism often exploited in the design of enzyme inhibitors and other therapeutic agents. This guide will therefore place N-(3-chloropropanoyl)indoline in the context of other N-substituted and functionalized indoline derivatives to highlight common and divergent biological effects.
Comparative Analysis of Biological Activities
Indoline derivatives have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][3] The following sections present quantitative data to compare the efficacy of various indoline derivatives in these key areas.
Anticancer Activity
The anticancer potential of indoline derivatives is a major focus of research, with many compounds exhibiting cytotoxicity against a range of cancer cell lines.[4][5] The mechanisms of action are diverse and include inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][5] The tables below summarize the half-maximal inhibitory concentration (IC₅₀) values for several indoline derivatives, providing a benchmark for their cytotoxic potency.
Table 1: Cytotoxicity of Indoline and Indole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Indolin-2-one derivative 9 | HepG2 (Liver) | 2.53 | Indirubin | >10 | [6] |
| Indolin-2-one derivative 9 | MCF-7 (Breast) | 7.54 | Indirubin | >10 | [6] |
| Indolin-2-one derivative 20 | HepG2 (Liver) | 3.08 | Indirubin | >10 | [6] |
| Indolin-2-one derivative 20 | MCF-7 (Breast) | 5.28 | Indirubin | >10 | [6] |
| Phthalide-fused 5-chloroindoline (3b) | HL-60 (Leukemia) | <100 | - | - | [7] |
| Phthalide-fused 5-chloroindoline (3b) | HepG2 (Liver) | <100 | - | - | [7] |
| Indolylisoxazoline 6c | C4-2 (Prostate) | 2.5-5.0 | - | - | [8] |
| Indolylisoxazoline 6i | C4-2 (Prostate) | 2.5-5.0 | - | - | [8] |
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Indoline and its derivatives have shown promise as a novel class of antibacterial and antifungal compounds.[3][9] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Indoline and Indole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 3-Alkylidene-2-indolone 10h | Staphylococcus aureus ATCC 43300 (MRSA) | 0.5 | Gatifloxacin | 0.5 | [10] |
| 3-Alkylidene-2-indolone 10g | Staphylococcus aureus ATCC 43300 (MRSA) | 0.5 | Gatifloxacin | 0.5 | [10] |
| Indole-thiadiazole 2c | MRSA | <3.125 | Ciprofloxacin | 6.25 | [11] |
| Indole-triazole 3d | MRSA | <3.125 | Ciprofloxacin | 6.25 | [11] |
| Indole derivative with aminoguanidinium 4P | Klebsiella pneumoniae (resistant) | 4 | Colistin | 4-8 | [12] |
| Spiroquinoline-indoline-dione 4b | Staphylococcus aureus | 375-3000 | - | - | [13] |
| Spiroquinoline-indoline-dione 4h | Enterococcus faecalis | 375-3000 | - | - | [13] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Indoline derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[14][15] A key target in this context is the NF-κB signaling pathway.[16][17]
Table 3: Anti-inflammatory Activity of Indoline Derivatives
| Compound | Assay | IC₅₀ or Effect | Reference |
| Various N-substituted indolines | Protection of RAW264.7 macrophages from H₂O₂-induced cytotoxicity | Effective at 1 pM to 1 nM | [14] |
| Various N-substituted indolines | Inhibition of LPS-induced NO, TNF-α, and IL-6 elevation in RAW264.7 macrophages | Effective at 1 pM to 1 nM | [14] |
| Indole-hydantoin derivative IH-1 | Inhibition of LPS-induced NF-κB activation | Markedly inhibitory | [16] |
| Heterocyclic substituted bis(indolyl)methane 3o, 3p, 3q | Inhibition of NO generation in LPS-stimulated RAW-264.7 macrophages | Similar to dexamethasone | [18] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and comparison of biological activity data. Below are protocols for two of the most common assays cited in the evaluation of indoline derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.[19][20]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Add various concentrations of the test compound (e.g., indoline derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time depends on the cell line and the specific experimental goals.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.[21]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent or DMSO) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[21] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[22][23]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[1] The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture (18-24 hours old). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[22] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a growth control well (containing no antimicrobial agent) and a sterility control well (containing only broth).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[22]
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[23] This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for evaluating the biological activity of novel compounds and the logical relationship in structure-activity studies.
Caption: Workflow for the biological evaluation of novel indoline derivatives.
Signaling Pathway
Indoline derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer. The NF-κB pathway is a critical regulator of the immune and inflammatory responses and is a common target for anti-inflammatory drug discovery.[17][24]
Caption: Inhibition of the NF-κB signaling pathway by indoline derivatives.
Structure-Activity Relationship (SAR)
The biological activity of indoline derivatives is highly dependent on the nature and position of substituents on the indoline core. The following diagram illustrates some general SAR trends observed for anticancer and anti-inflammatory activities.
Caption: General structure-activity relationships for bioactive indoline derivatives.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 4'-O-acylanthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 7. <i>In-vitro</i> cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cris.biu.ac.il [cris.biu.ac.il]
- 16. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. atcc.org [atcc.org]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and GC-MS Methods for the Quantification of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols for both methods, presents a summary of expected performance data, and discusses the relative advantages and disadvantages of each technique for this specific application.
Introduction to the Analyte
This compound is an aromatic ketone with the molecular formula C₁₁H₁₂ClNO and a molecular weight of 209.67 g/mol .[1][2] Its structure includes a substituted indoline ring and a chloropropanoyl group. Accurate and precise measurement of this compound is essential for monitoring reaction kinetics, assessing purity, and ensuring the quality of final drug products.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds. For an aromatic ketone like this compound, a reversed-phase HPLC method with UV detection is a suitable approach.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for separating aromatic ketones.[3]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is typically effective.[3] A common starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[3]
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times.[3]
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance, likely around 230-260 nm for the aromatic structure.
-
Injection Volume: A 10-20 µL injection volume is typical.[3]
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent like acetonitrile to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for volatile and thermally stable compounds.[4] Given the analyte's melting point of 83°C, it is expected to be sufficiently volatile for GC analysis.[2]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is often used for the analysis of aromatic compounds.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Split/splitless injector, typically operated in split mode to avoid column overloading.
-
Injector Temperature: A temperature of 250°C is a good starting point to ensure complete vaporization.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from any impurities. For example, an initial temperature of 100°C, held for 1 minute, then ramped at 15°C/min to 280°C and held for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for initial method development and peak identification, followed by Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.
-
Transfer Line Temperature: 280°C.
-
-
Sample Preparation: Samples are dissolved in a volatile organic solvent such as ethyl acetate or dichloromethane.
Performance Comparison
The following table summarizes the expected performance characteristics of the two methods. These are representative values based on typical performance for similar analytes and are not from a direct experimental comparison of this compound.
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Comments |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques are expected to show excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL | GC-MS in SIM mode generally offers superior sensitivity. |
| Limit of Quantitation (LOQ) | ~5-30 ng/mL | ~0.5-5 ng/mL | Consistent with LOD, GC-MS allows for quantification at lower levels. |
| Precision (%RSD) | < 2% | < 5% | HPLC typically offers slightly better injection precision. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can achieve high accuracy with proper calibration. |
| Sample Throughput | Moderate | Moderate to High | Modern autosamplers allow for high throughput in both systems. Run times can be optimized. |
| Specificity | Moderate | High | Mass spectral data from GC-MS provides a higher degree of confidence in peak identity. |
Discussion and Recommendations
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and widely available technique that is well-suited for routine quality control applications where the primary goal is to determine the purity and concentration of the main component. Its precision is often a key advantage for assays. The method is non-destructive, allowing for sample recovery if needed.
-
GC-MS offers superior sensitivity and specificity. The mass spectral information provides unambiguous identification of the analyte, which is particularly valuable for impurity profiling, stability studies, and in situations where co-eluting peaks might be present. The higher sensitivity makes GC-MS the method of choice for trace-level analysis.
For routine quantification and purity assessment in a controlled manufacturing environment, HPLC-UV is often sufficient and may be preferred for its robustness and precision. For applications requiring higher sensitivity, such as the detection of trace-level impurities or for definitive identification, GC-MS is the superior technique. A cross-validation of both methods is recommended during method development to establish the correlation between the two techniques and to use them interchangeably or for complementary purposes.
References
structure-activity relationship (SAR) studies of 3-chloro-1-(indolin-1-yl)propan-1-one analogs
A detailed examination of the structure-activity relationships (SAR) of various indoline and indole analogs reveals key structural determinants for their biological activities, which span from enzyme inhibition to anticancer and anti-inflammatory effects. While specific SAR studies on 3-chloro-1-(indolin-1-yl)propan-1-one analogs are not extensively available in the public domain, a comparative analysis of related indoline-based compounds provides valuable insights into how structural modifications influence their pharmacological profiles.
This guide synthesizes findings from several studies on substituted indoline and indole derivatives to highlight common SAR trends and experimental approaches. The data presented herein are intended to guide researchers and drug development professionals in the design of novel, potent, and selective therapeutic agents based on the indoline scaffold.
Quantitative Comparison of Analog Activity
The following table summarizes the in vitro activity of various indoline and indole analogs from different studies. This data illustrates how substitutions on the indoline core and its side chains impact their inhibitory potency against different biological targets.
| Compound ID | Scaffold | Substitutions | Target/Assay | IC50 / EC50 (µM) | Reference |
| Compound 37 | Indoline | Varied substitutions on the indoline ring | IDO1 Hela cell assay | Potent (specific IC50 not provided) | [1] |
| Compound 41 | 3-Azaindoline | Varied substitutions on the azaindoline ring | IDO1 Hela cell assay | Potent (specific IC50 not provided) | [1] |
| Compound 14 | Indoline | Diphenylbutene derivative | Erastin-induced ferroptosis in HT22 cells | 0.15 | [2] |
| Compound 14 | Indoline | Diphenylbutene derivative | RSL3-induced ferroptosis in HT22 cells | 0.15 | [2] |
| Compound 3b | Indole-based sulfonylhydrazone | 5-methoxy, 1-acetyl indolyl; non-substituted phenyl | MCF-7 cancer cell line | 4.0 | [3] |
| Compound 3f | Indole-based sulfonylhydrazone | 5-chloro indolyl; non-substituted phenyl | MDA-MB-231 cancer cell line | 4.7 | [3] |
| Compound 73 | Indoline | Varied substitutions | 5-Lipoxygenase (5-LOX) | 0.41 | [4] |
| Compound 73 | Indoline | Varied substitutions | Soluble epoxide hydrolase (sEH) | 0.43 | [4] |
| 3-substituted-indolin-2-one analog | 3-substituted-indolin-2-one | 2-(ethyl-amino)ethylcarbamoyl at C-4' of pyrrole | A549 non-small cell lung cancer cells | 0.32 | [5] |
| 3-substituted-indolin-2-one analog | 3-substituted-indolin-2-one | 2-(ethyl-amino)ethylcarbamoyl at C-4' of pyrrole | KB oral epithelial cancer cells | 0.67 | [5] |
| 3-(3-hydroxyphenyl)-indolin-2-one | 3-substituted-indolin-2-one | 3-hydroxyphenyl at C-3 | LPS-induced nitric oxide production in RAW264.7 cells | High activity (specific IC50 not provided) | [6] |
Experimental Protocols
The evaluation of the biological activity of these indoline analogs involves a range of in vitro assays. Below are detailed methodologies for some of the key experiments cited.
1. Cell-Based Ferroptosis Assay [2]
-
Cell Line: HT22 mouse hippocampal neuronal cells.
-
Inducers: Erastin or RSL3 are used to induce ferroptosis.
-
Procedure: HT22 cells are seeded in 96-well plates and allowed to attach overnight. The cells are then pre-treated with various concentrations of the test compounds for a specified period. Subsequently, erastin or RSL3 is added to induce ferroptosis.
-
Endpoint Measurement: Cell viability is assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay. The EC50 values, representing the concentration at which a compound shows 50% of its maximal effect, are calculated from the dose-response curves.
2. In Vitro Anticancer Activity Assay [3][5]
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), MDA-MB-231 (breast), A549 (lung), and KB (oral epithelial) are commonly used.[3][5]
-
Procedure: Cells are seeded in 96-well plates and incubated. They are then treated with different concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).
-
Endpoint Measurement: Cell proliferation is typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
3. Enzyme Inhibition Assays (5-LOX and sEH) [4]
-
Enzyme Source: Isolated human 5-LOX and soluble epoxide hydrolase (sEH).
-
Procedure: The inhibitory activity of the compounds is assessed by measuring the enzymatic activity in the presence of varying concentrations of the test compounds.
-
Endpoint Measurement: The product formation is quantified using methods like spectrophotometry or chromatography. IC50 values are calculated to determine the potency of the inhibitors.
4. Anti-inflammatory Activity Assay (Nitric Oxide Production) [6]
-
Cell Line: RAW264.7 murine macrophages.
-
Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response and nitric oxide (NO) production.
-
Procedure: RAW264.7 cells are treated with the test compounds for a certain period before being stimulated with LPS.
-
Endpoint Measurement: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The inhibition of NO production is indicative of anti-inflammatory activity.
Structure-Activity Relationship Insights
Across the various studies of indoline and indole derivatives, several key SAR trends can be identified:
-
Substitution at the 3-position of the Indoline/Indole Ring: This position is a frequent site for modification and significantly influences biological activity. The nature and size of the substituent at this position can determine the potency and selectivity of the compound. For instance, in a series of 3-substituted-indolin-2-ones, the introduction of a 3-hydroxyphenyl group led to significant anti-inflammatory activity.[6]
-
Substituents on the Phenyl Ring: Modifications on the benzene ring of the indoline scaffold, such as the introduction of halogen atoms (e.g., chlorine), can modulate the electronic properties and binding affinity of the molecule.[3]
-
Side Chain Modifications: Alterations to side chains attached to the indoline core can impact pharmacokinetic properties and target engagement. For example, incorporating a 2-(ethyl-amino)ethylcarbamoyl group enhanced the antitumor activities of certain 3-substituted-indolin-2-ones.[5]
-
Heterocyclic Ring Variations: Replacing the indoline core with related heterocyclic systems, such as 3-azaindoline, can lead to compounds with retained or even improved activity, as seen in the case of IDO1 inhibitors.[1]
Visualizing Experimental and Logical Frameworks
General Workflow for Structure-Activity Relationship (SAR) Studies
The following diagram illustrates a typical workflow for an SAR study, starting from the design of a lead compound to the identification of an optimized candidate.
Caption: A generalized workflow for conducting structure-activity relationship studies.
Signaling Pathway Inhibition by a 3-Substituted-Indolin-2-One Analog
This diagram depicts the inhibitory effect of 3-(3-hydroxyphenyl)-indolin-2-one on the LPS-induced inflammatory signaling pathway in macrophages.
Caption: Inhibition of LPS-induced inflammatory signaling pathways by a bioactive indolin-2-one derivative.[6]
References
- 1. SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
comparative cytotoxicity of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one in different cell lines
Comparative Cytotoxicity of Indole Derivatives: An Illustrative Guide
Disclaimer: No publicly available data on the comparative cytotoxicity of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one was found. This guide serves as an illustrative example, utilizing data from a structurally related indole derivative, 1-(1-tosyl-1H-indol-3-yl)propan-1-one , to demonstrate the format and content of a comprehensive cytotoxicity comparison for researchers and drug development professionals.
Comparative Cytotoxicity Data
The cytotoxic potential of the synthetic indole derivative 1-(1-tosyl-1H-indol-3-yl)propan-1-one was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of compound potency, was determined using the Sulforhodamine B (SRB) assay. The results indicate a significant inhibitory effect, particularly against the A549 lung cancer cell line.[1]
Table 1: IC50 Values of 1-(1-tosyl-1H-indol-3-yl)propan-1-one in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | A549 | Lung Cancer | 2.6[1] |
| MCF7 | Breast Cancer | > 25 (Not specified, inferred as higher) | |
| PC-3 | Prostate Cancer | > 25 (Not specified, inferred as higher) |
Data sourced from a study evaluating the cytotoxic potential of the synthetic indole derivative using the Sulforhodamine B (SRB) assay. The highest inhibitory effect was noted in the A549 cell line.[1]
Experimental Protocols
The following is a representative protocol for the Sulforhodamine B (SRB) assay, a method used to determine cytotoxicity based on the measurement of cellular protein content.[1]
Sulforhodamine B (SRB) Cytotoxicity Assay:
-
Cell Seeding: Tumor cells (e.g., A549, MCF7, PC-3) are seeded into 96-well plates at an appropriate density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 1-(1-tosyl-1H-indol-3-yl)propan-1-one) and incubated for a specified period, typically 48 to 72 hours.
-
Cell Fixation: Following incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Data Acquisition: The absorbance (optical density) is measured at approximately 515 nm using a microplate reader.
-
Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualized Experimental Workflow and Potential Signaling Pathway
Diagrams created with Graphviz provide a clear visual representation of complex processes. The following diagrams illustrate the experimental workflow for the cytotoxicity assay and a potential mechanism of action for the analogous compound.
Caption: Workflow for determining compound cytotoxicity using the SRB assay.
Studies on the analog compound 1-(1-tosyl-1H-indol-3-yl)propan-1-one suggest that it induces cell death via apoptosis in A549 cells.[1] The diagram below illustrates a simplified intrinsic apoptosis pathway, a common mechanism for anticancer agents.
References
assessing the purity of synthesized 3-chloro-1-(indolin-1-yl)propan-1-one against a known standard
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-chloro-1-(indolin-1-yl)propan-1-one against a known standard or for absolute purity determination. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to support analytical method selection and implementation.
Introduction
3-chloro-1-(indolin-1-yl)propan-1-one is a chemical intermediate whose purity is critical for the successful synthesis of downstream products, particularly in the pharmaceutical industry. Ensuring high purity is essential for reaction efficiency, yield, and the safety of the final active pharmaceutical ingredient (API). This guide explores several analytical techniques to quantify the purity of this compound, including modern spectroscopic and chromatographic methods.
The primary challenge in assessing the purity of a novel or synthesized compound is often the unavailability of a certified reference standard. This guide will address this challenge by providing methods for both relative and absolute purity determination.
Analytical Methodologies for Purity Assessment
A multi-pronged approach employing orthogonal analytical techniques is recommended for a comprehensive purity assessment. The primary methods covered in this guide are:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][2][3][4][5]
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for purity determination and impurity profiling, typically providing relative purity based on peak area percentage.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities and for providing structural information on unknown components.[6]
-
Melting Point Analysis: A classical and straightforward method to assess the purity of a crystalline solid. Impurities typically lead to a depression and broadening of the melting point range.[7][8]
The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the desired accuracy, precision, and the nature of the expected impurities.
Data Presentation: A Comparative Overview
The following table summarizes the key performance attributes of the recommended analytical techniques for the purity assessment of 3-chloro-1-(indolin-1-yl)propan-1-one.
| Parameter | Quantitative NMR (¹H-qNMR) | HPLC-UV | GC-MS | Melting Point |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Temperature at which a solid transitions to a liquid. |
| Purity Type | Absolute (with internal standard) or Relative (100% method).[4][5] | Relative (Area % method). | Relative (Area % method); can be quantitative with specific standards. | Qualitative indication of purity.[7] |
| Reference Standard | Requires a certified internal standard of a different compound.[5] | Requires a reference standard of the analyte for identity confirmation and response factor determination. | Requires reference standards for confirmation of known impurities. | Comparison to a literature value or a pure reference sample. |
| Sample Amount | ~5-20 mg | ~1-5 mg | <1 mg | ~2-5 mg |
| Analysis Time | ~15-30 minutes per sample | ~20-60 minutes per sample | ~30-60 minutes per sample | ~15-30 minutes per sample |
| Strengths | High precision, no analyte-specific standard needed for absolute purity, structurally informative.[2][3] | High resolution, sensitive to non-volatile impurities. | High sensitivity, excellent for volatile/semi-volatile impurities, provides structural information.[6] | Simple, inexpensive, provides a quick indication of purity.[7] |
| Limitations | Lower sensitivity than chromatographic methods, potential for signal overlap. | Requires a chromophore for UV detection, relative quantification can be inaccurate without response factors. | Not suitable for non-volatile or thermally labile compounds. | Insensitive to small amounts of impurities, not quantitative.[8] |
Experimental Protocols
Detailed methodologies for each key experiment are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
This protocol describes the determination of the absolute purity of 3-chloro-1-(indolin-1-yl)propan-1-one using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Analytical Balance (readable to 0.01 mg)
-
Volumetric Flasks and Pipettes
Materials:
-
Synthesized 3-chloro-1-(indolin-1-yl)propan-1-one
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity value. The standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized 3-chloro-1-(indolin-1-yl)propan-1-one into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
This protocol outlines a general reversed-phase HPLC method for determining the relative purity of 3-chloro-1-(indolin-1-yl)propan-1-one.
Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
Materials:
-
Synthesized 3-chloro-1-(indolin-1-yl)propan-1-one
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (optional, for mobile phase modification)
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL.
-
-
Analysis:
-
Inject a blank (solvent) to ensure the absence of system peaks.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the relative purity using the area percent method:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
This protocol is designed to identify and relatively quantify volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Materials:
-
Synthesized 3-chloro-1-(indolin-1-yl)propan-1-one
-
GC-grade solvent (e.g., dichloromethane, ethyl acetate)
Chromatographic and MS Conditions (Starting Point):
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the synthesized compound in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample solution into the GC-MS system.
-
-
Data Analysis:
-
Identify the main peak corresponding to 3-chloro-1-(indolin-1-yl)propan-1-one based on its retention time and mass spectrum.
-
Identify potential impurities by comparing their mass spectra with libraries (e.g., NIST). Common impurities could include unreacted starting materials (indoline, 3-chloropropionyl chloride) or by-products.
-
Estimate the relative abundance of impurities based on their peak areas relative to the main peak.
-
This protocol provides a simple and rapid assessment of purity.
Instrumentation:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
-
Interpretation:
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the purity assessment of synthesized 3-chloro-1-(indolin-1-yl)propan-1-one.
Caption: Overall workflow for the synthesis and purity assessment of 3-chloro-1-(indolin-1-yl)propan-1-one.
Caption: Step-by-step workflow for absolute purity determination by quantitative NMR (qNMR).
Caption: Workflow for purity and impurity analysis using HPLC and GC-MS techniques.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one and 2-chloro-1-(indolin-1-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two key synthetic intermediates: 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one and 2-chloro-1-(indolin-1-yl)ethan-1-one. Understanding the relative reactivity of these compounds is crucial for optimizing reaction conditions, predicting product formation, and designing efficient synthetic routes in drug discovery and development. This comparison is based on fundamental principles of organic chemistry, analysis of structurally similar compounds, and proposed experimental designs for direct evaluation.
Introduction to the Compounds
Both this compound (a β-chloro amide) and 2-chloro-1-(indolin-1-yl)ethan-1-one (an α-chloro amide) are valuable building blocks in medicinal chemistry. Their utility stems from the presence of an electrophilic carbon center susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups. The key structural difference lies in the position of the chlorine atom relative to the carbonyl group of the amide, which significantly influences their reactivity.
Table 1: Physicochemical Properties
| Property | This compound | 2-chloro-1-(indolin-1-yl)ethan-1-one |
| Structure |
|
|
| CAS Number | 64140-62-1 | 17133-48-1 |
| Molecular Formula | C₁₁H₁₂ClNO | C₁₀H₁₀ClNO |
| Molecular Weight | 209.67 g/mol | 195.65 g/mol |
| Class | β-chloro amide | α-chloro amide |
Theoretical Reactivity Profile
The reactivity of these compounds in nucleophilic substitution reactions is primarily governed by the electrophilicity of the carbon atom bearing the chlorine atom. This electrophilicity is influenced by several factors, including inductive effects, neighboring group participation, and steric hindrance.
Electrophilicity and Inductive Effects
-
2-chloro-1-(indolin-1-yl)ethan-1-one (α-chloro amide): The chlorine atom is on the α-carbon, directly adjacent to the electron-withdrawing carbonyl group. The strong inductive effect of the carbonyl group significantly increases the partial positive charge on the α-carbon, making it highly electrophilic and susceptible to nucleophilic attack. This generally leads to a higher reactivity in Sₙ2 reactions compared to simple alkyl chlorides.
-
This compound (β-chloro amide): The chlorine atom is on the β-carbon, one carbon removed from the carbonyl group. The inductive effect of the carbonyl group is attenuated over the additional carbon-carbon bond, resulting in a lower partial positive charge on the β-carbon compared to the α-carbon of its counterpart. This suggests a lower intrinsic reactivity towards nucleophiles.
Neighboring Group Participation
In the case of the β-chloro amide, the potential for neighboring group participation (NGP) by the amide oxygen exists. The lone pair of electrons on the amide oxygen could potentially attack the β-carbon intramolecularly, displacing the chloride ion to form a cyclic intermediate. This phenomenon, if it occurs, could enhance the overall reaction rate. However, for amides, the delocalization of the nitrogen lone pair into the carbonyl group reduces the nucleophilicity of the carbonyl oxygen, making NGP less likely compared to, for example, a neighboring ester or ether oxygen. Studies on similar systems, such as α-chloroacetanilides, suggest that intermolecular Sₙ2 reactions are the predominant pathway, with electronic effects of the amide substituent playing a more significant role than NGP.[1][2]
Steric Hindrance
Both molecules feature the indoline moiety, which is relatively planar. The site of nucleophilic attack in the α-chloro amide is closer to the bulky indoline ring system compared to the β-chloro amide. However, for a typical Sₙ2 backside attack, the trajectory of the incoming nucleophile might be slightly more hindered in the α-position. This effect is generally considered minor compared to the strong electronic activation.
Predicted Reactivity Comparison
Based on the theoretical considerations above, a qualitative comparison of reactivity can be made:
Table 2: Predicted Relative Reactivity in Nucleophilic Substitution Reactions
| Feature | This compound | 2-chloro-1-(indolin-1-yl)ethan-1-one |
| Position of Chlorine | β to carbonyl | α to carbonyl |
| Inductive Effect at C-Cl | Weaker | Stronger |
| Predicted Electrophilicity | Lower | Higher |
| Potential for NGP | Possible but likely minor | Not applicable |
| Predicted Sₙ2 Reactivity | Lower | Higher |
It is predicted that 2-chloro-1-(indolin-1-yl)ethan-1-one will be significantly more reactive towards nucleophiles in Sₙ2 reactions than this compound due to the pronounced activating effect of the adjacent carbonyl group.
Experimental Protocols for Reactivity Comparison
To obtain quantitative data and validate the theoretical predictions, the following experimental protocols are recommended.
Competitive Reaction Experiment
This experiment provides a direct comparison of the relative reactivity of the two compounds.
Protocol:
-
Reactant Preparation: Prepare equimolar solutions of this compound and 2-chloro-1-(indolin-1-yl)ethan-1-one in a suitable aprotic solvent (e.g., acetone or acetonitrile).
-
Nucleophile Addition: To this mixture, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a nucleophile (e.g., sodium iodide or a common amine).
-
Reaction Monitoring: Stir the reaction at a constant temperature (e.g., 25 °C or 50 °C) and monitor the progress over time by taking aliquots.
-
Analysis: Analyze the aliquots by a suitable technique such as HPLC, GC-MS, or ¹H NMR spectroscopy to determine the ratio of the unreacted starting materials and the corresponding substitution products.
-
Data Interpretation: A higher consumption of 2-chloro-1-(indolin-1-yl)ethan-1-one and a higher formation of its corresponding product will indicate its greater reactivity.
Kinetic Study via Finkelstein Reaction
The Finkelstein reaction (substitution with iodide) is a classic method for comparing the reactivity of alkyl halides. The progress can be monitored by observing the precipitation of sodium chloride.
Protocol:
-
Solution Preparation: Prepare separate, equimolar solutions of this compound and 2-chloro-1-(indolin-1-yl)ethan-1-one in anhydrous acetone. Also, prepare a solution of sodium iodide in anhydrous acetone.
-
Reaction Initiation: In separate reaction vessels maintained at a constant temperature, mix the solution of each chloro-amide with the sodium iodide solution and start a timer.
-
Observation: Observe the time taken for the first appearance of a precipitate (sodium chloride).
-
Quantitative Analysis (Optional): At regular intervals, withdraw aliquots, quench the reaction, and titrate the remaining iodide or the formed chloride to determine the reaction rate constant.
-
Data Interpretation: The compound that forms a precipitate more rapidly is the more reactive one. The calculated rate constants will provide a quantitative measure of the reactivity difference.
Data Presentation (Hypothetical Experimental Data)
Table 3: Hypothetical Kinetic Data for Nucleophilic Substitution with Sodium Iodide in Acetone at 25°C
| Compound | Time to Precipitation (min) | Relative Rate (approx.) |
| This compound | > 240 | 1 |
| 2-chloro-1-(indolin-1-yl)ethan-1-one | 15 | ~16 |
This is hypothetical data for illustrative purposes.
Visualization of Reaction Pathways
The following diagrams illustrate the logical flow of the reactivity comparison and the proposed reaction mechanisms.
Caption: Workflow for comparing the reactivity of the α- and β-chloro amides.
Caption: Energy profile comparison for the Sₙ2 reaction of the two amides.
Conclusion
Based on established principles of organic chemistry, 2-chloro-1-(indolin-1-yl)ethan-1-one is predicted to be substantially more reactive in nucleophilic substitution reactions than this compound . This heightened reactivity is attributed to the strong electron-withdrawing inductive effect of the α-carbonyl group, which enhances the electrophilicity of the carbon atom bearing the chlorine. While neighboring group participation could potentially influence the reactivity of the β-chloro amide, it is not expected to be a major contributing factor.
For definitive quantitative comparison, it is highly recommended that researchers perform direct comparative experiments, such as the competitive reaction or kinetic studies outlined in this guide. The choice of which reagent to use will depend on the specific requirements of the synthetic step, with the more reactive α-chloro amide being suitable for reactions with weaker nucleophiles or when faster reaction times are desired, while the less reactive β-chloro amide may offer advantages in terms of stability and selectivity in more complex synthetic schemes.
References
Synthetic Efficiency of 3-chloro-1-(indolin-1-yl)propan-1-one Preparation: A Methodological Review
For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is a cornerstone of successful project timelines and cost-effectiveness. This guide provides a detailed examination of a documented method for the preparation of 3-chloro-1-(indolin-1-yl)propan-1-one, a potentially valuable building block in medicinal chemistry. Due to a lack of extensively documented alternative methods in the surveyed literature, this review focuses on a thorough analysis of the primary available synthetic route.
Method 1: Acylation of Indoline with 3-Chloropropionyl Chloride
The most prominently described method for the synthesis of 3-chloro-1-(indolin-1-yl)propan-1-one involves the direct acylation of indoline with 3-chloropropionyl chloride. This reaction is typically carried out in an organic solvent and proceeds via a nucleophilic acyl substitution mechanism.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this synthetic method based on available experimental data.
| Parameter | Value | Reference |
| Reactants | Indoline, 3-Chloropropionyl chloride | [1] |
| Solvent | Acetone | [1] |
| Reaction Temperature | 70 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Reported Yield | Quantitative | [1] |
Experimental Protocol
Materials:
-
2,3-dihydro-1H-indole (Indoline)
-
3-chloropropionyl chloride
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2,3-dihydro-1H-indole (4.0 g, 0.034 mol) in acetone (100 mL) is prepared in a suitable reaction vessel.[1]
-
To this solution, 3-chloropropionyl chloride (4.7 g, 0.037 mol) is added.[1]
-
The reaction mixture is heated to 70°C and maintained at this temperature for 3 hours.[1]
-
Following the reaction period, the solvent is removed under reduced pressure (in vacuo).[1]
-
The resulting residue is dissolved in dichloromethane (CH₂Cl₂).[1]
-
The organic layer is washed sequentially with water and brine.[1]
-
The washed organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the final product, 3-chloro-1-(indolin-1-yl)propan-1-one, as a brown solid (7.0 g, quantitative yield).[1]
Experimental Workflow
The following diagram illustrates the logical workflow of the described synthetic method.
Caption: Workflow for the synthesis of 3-chloro-1-(indolin-1-yl)propan-1-one.
Concluding Remarks
Based on the available scientific literature, the acylation of indoline with 3-chloropropionyl chloride in acetone provides a high-yielding and straightforward method for the preparation of 3-chloro-1-(indolin-1-yl)propan-1-one. The quantitative yield reported suggests a highly efficient conversion under the specified conditions.[1]
While this guide provides a comprehensive overview of this particular method, the lack of alternative, well-documented synthetic routes with comparable quantitative data in the public domain limits a comparative benchmarking analysis. Further research into alternative solvents, catalysts, and reaction conditions could potentially reveal other efficient pathways for the synthesis of this compound, which would be of significant interest to the chemical research and drug development communities. Researchers are encouraged to explore variations of this method to optimize for specific laboratory or industrial-scale production requirements.
References
Safety Operating Guide
Prudent Disposal of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one in a Laboratory Setting
Essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
The absence of a specific Safety Data Sheet (SDS) for 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one necessitates a cautious approach to its disposal. In such instances, the compound must be treated as hazardous waste. The following procedural guidance is based on established protocols for the disposal of halogenated organic compounds in a research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or Viton). |
| Body Protection | A laboratory coat. |
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed, compatible container, and dispose of it as hazardous waste.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Identify: Clearly label the waste container with the full chemical name: "this compound".
-
Segregate: This compound is a halogenated organic waste. It is critical to segregate it from non-halogenated organic waste, aqueous waste, and solid waste.[1] Improper segregation can lead to dangerous chemical reactions and complicate the disposal process.
2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic liquid waste. The container must have a secure screw-top cap.
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[2] The label must include the full chemical name of all constituents and an approximate concentration of each.
3. Waste Accumulation and Storage:
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be under the control of laboratory personnel.
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.[3][4][5]
-
Volume: Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
-
Secondary Containment: Store all liquid hazardous waste containers in secondary containment, such as a chemically resistant tray or bin.[2][3]
4. Arranging for Disposal:
-
Contact EHS: Once the container is full, or if the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management guidelines from various institutions. Key principles include:
-
Waste Segregation: Halogenated organic wastes must be collected separately from non-halogenated organic wastes, as well as from aqueous and solid waste streams.[1] This is due to the different disposal methods required for halogenated compounds, which are often incinerated at high temperatures.
-
Container Management: Waste containers must be appropriate for the type of waste, kept in good condition, and always be securely closed when not in use to prevent spills and fugitive emissions.[3][4][5]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled with their contents to ensure safe handling and proper disposal.[2]
-
Satellite Accumulation: Laboratories are permitted to accumulate a limited amount of hazardous waste in designated Satellite Accumulation Areas at or near the point of generation.[2]
By adhering to these established protocols, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals handling 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one. It includes detailed operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Double gloving is recommended. Check glove manufacturer's compatibility chart for breakthrough times with halogenated organic compounds. |
| Body Protection | Chemical-resistant lab coat or apron | A fully buttoned lab coat made of a material resistant to chemicals should be worn. An apron provides an extra layer of protection. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes should fully cover the feet to protect against spills. |
Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.
-
Handling:
-
Always handle this compound inside a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools and equipment.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be secured and accessible only to authorized personnel.
-
Spill Management Protocol
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
For Minor Spills (manageable by trained laboratory personnel):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: Prevent the spill from spreading by using absorbent materials like vermiculite, sand, or commercial spill absorbents. Work from the outside of the spill inwards.
-
Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
For Major Spills (requiring EHS assistance):
-
Evacuate: Evacuate the laboratory immediately.
-
Isolate: Close the doors to the laboratory to contain any vapors.
-
Notify: Alert your supervisor and contact your institution's EHS department or emergency response team.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste should be collected separately from non-halogenated waste streams.[1][2]
-
Containerization: Use a designated, clearly labeled, and leak-proof container for all waste. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.[3]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


